Iridium;nickel
Description
Significance of Iridium and Nickel in Modern Chemistry and Materials Research
Iridium (Ir) and Nickel (Ni) are transition metals that, individually, possess a range of desirable properties making them crucial in modern chemistry and materials research. samaterials.comneonickel.com
Iridium , a member of the platinum group metals, is one of the rarest elements in the Earth's crust. samaterials.comsfa-oxford.com It is renowned for being the most corrosion-resistant metal known, capable of withstanding attack by acids, aqua regia, and high temperatures. testbourne.comrsc.org Its key characteristics include a very high melting point, high density, hardness, and stability in extreme environments. samaterials.comazom.com These properties make iridium indispensable for applications such as high-performance spark plugs, crucibles for growing single crystals, electrical contacts, and high-strength alloys for aerospace components. samaterials.comsamaterials.com Furthermore, its chemical inertness and catalytic activity are highly valued in chemical manufacturing and, more recently, in electrocatalysis for green hydrogen production. samaterials.comsfa-oxford.com
Nickel is a versatile and abundant metallic element known for its strength, ductility, and resistance to corrosion and heat. neonickel.comnickelinstitute.org It is a fundamental component in the production of stainless steels and high-performance superalloys. neonickel.comresearchgate.net Nickel's properties, including its significant strength at elevated temperatures, make it vital for components in gas turbines, nuclear reactors, and the aerospace industry. neonickel.com It also possesses important magnetic and electrical properties, leading to its use in batteries, electronic connectors, and as a catalyst for various chemical processes, such as the hydrogenation of vegetable oils. neonickel.comrsc.org
The distinct and complementary properties of iridium and nickel make them cornerstone materials in research and industry, driving advancements in fields that demand high performance, durability, and reliability.
Table 1: Comparison of Physical and Mechanical Properties of Iridium and Nickel
| Property | Iridium (Ir) | Nickel (Ni) |
|---|---|---|
| Atomic Number | 77 samaterials.com | 28 |
| Density (g/cm³) | ~22.56 samaterials.comrsc.org | 8.908 |
| Melting Point (°C) | 2446 samaterials.com | 1455 neonickel.com |
| Boiling Point (°C) | 4428 rsc.org | 2913 |
| Key Characteristics | Extreme corrosion resistance, very high density and melting point, hardness, brittleness. testbourne.comrsc.org | Good strength, ductility, corrosion and heat resistance, magnetic. neonickel.comnickelinstitute.org |
| Primary Applications | High-strength alloys, electrical contacts, spark plugs, crucibles, catalysts. samaterials.comrsc.orgsamaterials.com | Stainless steel, superalloys, batteries, plating, catalysts. neonickel.comrsc.org |
Rationale for Bimetallic and Multimetallic Iridium-Nickel Architectures
The rationale for creating bimetallic and multimetallic iridium-nickel compounds stems from the principle of synergy, where the combined system exhibits properties superior to those of the individual components. Alloying the expensive and rare iridium with a more abundant and lower-cost metal like nickel is a primary driver, aiming to reduce material costs while maintaining or even enhancing performance. sciopen.comrsc.org
Research has shown that Ir-Ni systems offer significant advantages, particularly in catalysis. rsc.orgrepositorioinstitucional.mx The combination of the two metals can alter the electronic structure of the catalyst's surface, optimizing the adsorption and desorption of reactants and intermediates, which enhances the intrinsic catalytic activity. sciopen.com This synergistic effect is crucial for demanding electrochemical reactions such as the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), which are fundamental to water splitting for hydrogen production. sciopen.commdpi.comresearchgate.net For instance, bimetallic Ir-Ni catalysts have demonstrated higher activity and improved stability for OER in both acidic and alkaline environments compared to monometallic iridium. repositorioinstitucional.mxmdpi.com
Evolution of Research Trends in Iridium-Nickel Compound Science
The scientific focus on iridium-nickel systems has evolved significantly over time, shifting from simple alloys to complex, nanostructured materials designed for specific, high-performance applications.
Early research into iridium alloys was often centered on leveraging its exceptional hardness and corrosion resistance for applications like fountain pen tips and standard metrological bars. rsc.org The initial interest in combining iridium with other metals, including nickel, was to create robust structural materials. A notable development was the creation of iridium-containing nickel-base superalloys, which demonstrated improved high-temperature strength and stability for aerospace applications. google.com
In recent decades, research has pivoted dramatically towards the catalytic properties of iridium-nickel compounds, driven by the global need for clean energy technologies. A major trend is the focus on nanomaterials, including the synthesis of bimetallic nanoparticles, to maximize the catalytically active surface area while minimizing the use of precious iridium. rsc.orgnsf.gov Researchers have reported that bimetallic Ni-Ir nanocatalysts can achieve 100% selectivity for hydrogen generation from hydrous hydrazine (B178648), a significant improvement over their monometallic counterparts. rsc.org
Current research is increasingly sophisticated, exploring precisely controlled architectures to enhance catalytic efficiency and stability. Methods such as electrodeposition, co-reduction, and dealloying are being used to create structures like Ni overlayers on iridium surfaces, near-surface alloys, and nanoporous frameworks. rsc.orgmdpi.comnsf.gov There is also a growing emphasis on multimetallic systems, where a third metal (e.g., Cu, Co, Cr) is introduced to further tune the electronic and geometric properties of the catalyst. sciopen.comresearchgate.netacs.org Advanced computational studies, such as Density Functional Theory (DFT), are now frequently used in conjunction with experimental work to understand the underlying mechanisms of catalytic enhancement and to guide the design of new, more efficient iridium-nickel materials. mdpi.comacs.org This trend towards designing materials at the atomic level signifies the maturation of iridium-nickel compound science into a key area of advanced materials research.
Table 2: Research Findings on Iridium-Nickel Architectures
| Architecture Type | Key Research Finding | Primary Application | Reference |
|---|---|---|---|
| Bimetallic IrNi Nanoparticles | Exhibited 100% H₂ selectivity in hydrous hydrazine decomposition, a significant improvement over monometallic Ni (inactive) and Ir (poor selectivity). rsc.org | Hydrogen Generation | rsc.org |
| Ni Overlayer on Ir Electrode (Ni/Ir OL) | Showed superior performance for the Oxygen Evolution Reaction (OER) in both acidic and alkaline media compared to pristine iridium. mdpi.com | Electrocatalysis (Water Splitting) | mdpi.com |
| IrNiCu Hierarchical Double-Core-Shell | Demonstrated high efficiency as a bifunctional catalyst for both HER and OER, requiring a low cell voltage for overall water splitting. researchgate.netscispace.com | Electrocatalysis (Water Splitting) | researchgate.netscispace.com |
| Iridium-Doped Ni-Base Superalloy | Addition of Ir resulted in a stable alloy structure with improved high-temperature strength and corrosion resistance. google.com | High-Temperature Structural Materials | google.com |
| Nanoporous IrNi Alloy | Created via dealloying, these structures provide a large surface area and interconnected morphology, leading to enhanced OER activity. nsf.gov | Electrocatalysis (Water Splitting) | nsf.gov |
Structure
2D Structure
Properties
CAS No. |
61870-29-9 |
|---|---|
Molecular Formula |
Ir3Ni |
Molecular Weight |
635.34 g/mol |
IUPAC Name |
iridium;nickel |
InChI |
InChI=1S/3Ir.Ni |
InChI Key |
MMVYMCXXGGPKCK-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ir].[Ir].[Ir] |
Origin of Product |
United States |
Synthesis and Fabrication Methodologies for Iridium Nickel Compounds
Bulk and Powder Synthesis Routes
The production of iridium-nickel materials in bulk and powder forms is essential for applications requiring substantial quantities of the compound, such as in high-temperature structural components or as precursor materials for further processing.
Combustion Synthesis of Iridium-Nickel Intermetallic Compounds
Combustion synthesis, also known as self-propagating high-temperature synthesis (SHS), is a powerful technique for producing intermetallic compounds like those of iridium and nickel. This method utilizes the exothermic reaction between the constituent powders to sustain a reaction wave that propagates through the material, leading to the formation of the desired compound.
A study on the combustion synthesis of an Al₅₀Ir₄₈Ni₂ (at.%) compound demonstrated that the process is highly dependent on the heating rate. cambridge.org The synthesis was carried out using powders of iridium, aluminum, and nickel, which were mixed and pressed into pellets. cambridge.org It was observed that a higher heating rate facilitated a complete reaction, resulting in a single-phase IrAl product. cambridge.orgresearchgate.net Conversely, lower heating rates led to the formation of multiple phases, including IrAl, unreacted iridium, and Al₃Ir. cambridge.orgresearchgate.net The ignition temperatures for these reactions were all below 773 K, indicating that the combustion occurs in the solid state. cambridge.orgresearchgate.net
The success of combustion synthesis is influenced by the thermal competition between the heat generated by the reaction and the heat lost to the surroundings. cambridge.org Factors such as the amount of reactant powder and effective heat loss control are crucial for achieving a complete and uniform reaction. cambridge.orgresearchgate.net For instance, in the synthesis of Ni₃Al, dropping molten aluminum onto a sintered nickel sample triggers an exothermic reaction that propagates through the material. osaka-u.ac.jp The addition of nickel to the molten aluminum can delay the onset of the reaction, allowing for more uniform infiltration and the formation of a denser Ni₃Al compound. osaka-u.ac.jp
| Reactant Composition | Heating Rate | Resulting Phases | Ignition Temperature |
| Al₅₀Ir₄₈Ni₂ | High | Single-phase IrAl | 723–773 K cambridge.org |
| Al₅₀Ir₄₈Ni₂ | Low | Multiphase (IrAl, Ir, Al₃Ir) | < 773 K cambridge.org |
| Ni + Al | - | Ni₃Al | - |
Hydrothermal and Solvothermal Approaches
Hydrothermal and solvothermal synthesis methods are versatile techniques for producing a wide array of materials, including nickel hydroxides and related compounds, which can serve as precursors or components in iridium-nickel systems. royalsocietypublishing.org These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures. royalsocietypublishing.orgresearchgate.net
These techniques offer several advantages, including the ability to control the size, shape, and crystallinity of the resulting particles at relatively low reaction temperatures. researchgate.netacs.org For instance, hydrothermal synthesis has been successfully employed to create layered vanadium oxides with interlayer nickel coordination complexes. acs.org In a typical process, a solution containing the precursor salts is heated in a sealed vessel, or autoclave, allowing the reaction to proceed under controlled conditions. jove.com
Microwave-assisted hydrothermal synthesis has emerged as a particularly effective method, as it can significantly accelerate reaction kinetics and improve product selectivity. jove.com This approach has been used to produce high-surface-area α-Ni(OH)₂ by using a precursor solution of metal nitrates and urea (B33335) dissolved in an ethylene (B1197577) glycol/H₂O solution. jove.com The use of different solvents in solvothermal synthesis can also influence the final product. For example, the formation of eight-component high-entropy alloy nanoparticles, including iridium and nickel, was achieved through a solvothermal method that utilized the supercritical state of the solvent to overcome the immiscibility of certain metals. researchgate.net
High-Temperature Alloying Techniques
High-temperature alloying techniques are fundamental to the creation of robust iridium-nickel alloys for demanding applications, such as in jet engine turbines and other high-temperature environments. nasa.govrefractorymetal.org These methods involve melting and mixing the constituent metals at temperatures exceeding their melting points to form a homogeneous alloy.
The development of high-temperature alloys often involves the addition of various elements to a nickel base to enhance properties like strength, creep resistance, and oxidation resistance. nasa.govingentaconnect.com Iridium, with its exceptionally high melting point (2716 K) and low oxygen permeability, is a valuable alloying addition to nickel-based superalloys. cambridge.orgresearchgate.net
A combinatorial approach has been used to design iridium-nickel-tantalum metallic glasses with high glass transition temperatures (up to 1162 K) and significant strength at elevated temperatures (3.7 gigapascals at 1000 K). nih.gov This method allows for the rapid screening of various compositions to identify those with desirable properties. nih.gov The fabrication of these alloys often involves techniques like arc-melting in an inert atmosphere to prevent oxidation, followed by casting into molds to produce bulk samples.
Nanostructured Iridium-Nickel Material Synthesis
The synthesis of nanostructured iridium-nickel materials has garnered significant interest due to their enhanced catalytic activity and unique physical properties, which are highly dependent on their size, shape, and composition.
Colloidal Synthesis of Iridium-Nickel Nanoparticles
Colloidal synthesis is a versatile bottom-up approach for producing well-defined nanoparticles with controlled size and shape. researchgate.net This method typically involves the chemical reduction of metal precursors in a solvent in the presence of a stabilizing agent to prevent particle aggregation. uio.no
The synthesis of iridium-nickel nanoparticles often employs a "one-pot" strategy where precursors for both metals are reduced simultaneously. mdpi.com For example, monodisperse trimetallic IrNiFe nanoparticles have been synthesized via a colloidal method for use as bifunctional electrocatalysts. mdpi.com Similarly, iridium-iron alloy nanoparticles with an average diameter of 2.4 nm have been produced through colloidal synthesis for oxygen evolution reactions. rsc.org
The choice of precursors, reducing agents, and surfactants plays a crucial role in determining the final characteristics of the nanoparticles. In a typical synthesis of nickel nanoparticles, a zerovalent precursor like bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(cod)₂) is thermally decomposed in the presence of a surfactant such as oleic acid. uio.no The molar ratio of the metal precursor to the surfactant can be adjusted to control the particle size. uio.no
| Nanoparticle Composition | Synthesis Method | Average Size | Application |
| Ir-Co-W | Colloidal Synthesis | - | Hydrogen Evolution Reaction researchgate.net |
| IrNiFe | Colloidal Synthesis | - | Overall Water Splitting mdpi.com |
| IrFe | Colloidal Synthesis | 2.4 nm rsc.org | Oxygen Evolution Reaction rsc.org |
| Ni | Colloidal Synthesis | 4-9 nm uio.no | Model Catalysts uio.no |
Template-Assisted Growth of Iridium-Nickel Nanostructures
Template-assisted synthesis offers a powerful route to fabricate iridium-nickel nanostructures with precisely controlled morphologies. researchgate.net This method utilizes a pre-existing template with a defined shape to guide the growth of the desired material.
One notable example is the use of nickel nanostructures as a template to create shaped iridium electrocatalysts. researchgate.net In this process, iridium nanoparticles are grown on the surface of nickel nanostructures. researchgate.net Subsequently, the nickel core is etched away, resulting in a hollow iridium-based nanoframe. researchgate.net This technique allows for the creation of complex architectures with high surface areas, which can significantly enhance catalytic performance. researchgate.net For instance, a NiIr hollow nanoframe created through this method exhibited a 29-fold increase in iridium mass activity for the oxygen evolution reaction compared to commercial iridium-based catalysts. researchgate.net
Another approach involves using a sacrificial template, such as manganese oxide (MnO₂) nanowires, to guide the formation of iridium oxide nanospheres. acs.org The MnO₂ template is first synthesized and then used as a scaffold for the deposition of iridium. acs.org The template is subsequently removed, leaving behind well-organized nanostructures. acs.org This method has been shown to produce highly uniform IrO₂ nanospheres with a high concentration of surface hydroxide (B78521) groups, which are beneficial for electrocatalysis. acs.org
Iridium-Nickel Nanowires via Galvanic Displacement
The synthesis of iridium-nickel (Ir-Ni) nanowires can be effectively achieved through the process of galvanic displacement. acs.orgosti.govepa.govacs.org This method involves using a more electropositive metal, such as nickel, as a sacrificial template. When nickel nanowires are immersed in a solution containing iridium ions (e.g., from an iridium salt), a spontaneous redox reaction occurs where the nickel is oxidized and dissolves, while the iridium ions are reduced and deposited, forming a nanowire structure. acs.orgosti.govepa.govacs.org
Research has demonstrated that Ir-Ni nanowires synthesized via galvanic displacement exhibit significantly enhanced electrocatalytic activity for the oxygen evolution reaction (OER) compared to commercial iridium nanoparticles. acs.orgosti.govepa.gov These nanowire catalysts have shown an improvement in mass activity by more than an order of magnitude in half-cell tests. acs.orgepa.gov Furthermore, their durability is notably increased, particularly after an acid-leaching step to remove any residual nickel. acs.orgepa.govresearchgate.net In single-cell electrolysis testing, the performance of these nanowires can surpass that of iridium nanoparticles by a factor of four to five, indicating the potential for substantial reductions in catalyst loading without compromising performance. acs.orgepa.gov
| Catalyst Type | Synthesis Method | Key Performance Metric | Reference |
| Iridium-Nickel Nanowires | Galvanic Displacement | >10x mass activity vs. commercial Ir nanoparticles | acs.orgepa.gov |
| Iridium-Nickel Nanowires | Galvanic Displacement | 4-5x performance increase in single-cell electrolyzers | acs.orgepa.gov |
Iridium-Nickel Nanoframes and Hollow Structures
The fabrication of iridium-nickel nanoframes and other hollow structures represents a sophisticated approach to catalyst design, aiming to maximize surface area and the number of active sites. researchgate.net A common strategy involves using nickel nanostructures as templates. acs.org The process typically begins with the synthesis of nickel nanostructures of a desired shape, upon which iridium nanoparticles are grown. acs.org Subsequently, the nickel core is selectively etched away, resulting in a hollow Ni-Ir nanoframe. acs.org
This etching process is a critical step, as it has been found to influence the presence of hydroxide species on the iridium surface, which in turn affects the catalytic performance. acs.org Research into Ni-Ir hollow nanoframes for the oxygen evolution reaction has shown a remarkable 29-fold increase in iridium mass activity compared to commercially available iridium-based catalysts. researchgate.netacs.org The open structure of nanoframes, which consist of edges and corners rather than solid walls, provides a large surface area for catalytic reactions. researchgate.net More complex structures, such as multimetallic double-layered nanoframes (e.g., IrNiCu), have also been synthesized by controlling the kinetics of different metal precursors, leading to even more robust and active catalysts. korea.ac.kr
| Structure | Synthesis Strategy | Performance Enhancement | Reference |
| Ni-Ir Hollow Nanoframe | Nickel nanostructure template and etching | 29x increased Ir mass activity vs. commercial catalysts | researchgate.netacs.org |
| IrNiCu Double-Layered Nanoframe | Control of dual metal precursor kinetics and selective etching | High electrocatalytic activity and durability for OER | korea.ac.kr |
Chemical Reduction Methods for Iridium-Nickel Alloys
Chemical reduction is a versatile and widely used method for synthesizing iridium-nickel alloy nanoparticles and nanoalloys. growingscience.comijera.comrsc.org This approach involves the reduction of iridium and nickel precursor salts in a solution using a reducing agent. The specific properties of the resulting alloy can be tuned by controlling various reaction parameters, such as the ratio of metal precursors, the type of reducing agent, and the presence of capping agents or surfactants. growingscience.comrsc.org
One notable technique is the modified polyol reduction method, where a polyol (e.g., ethylene glycol) acts as both the solvent and the reducing agent. growingscience.com The use of different capping agents, such as polyvinylpyrrolidone (B124986) (PVP), cetyltrimethylammonium bromide (CTAB), sodium dodecyl sulfate (B86663) (SDS), and trisodium (B8492382) citrate (B86180) (TSC), can influence the size and dispersion of the synthesized nanoparticles. growingscience.com For instance, PVP has been shown to be effective in producing smaller and less dispersed Ir-Ni bimetallic nanocrystals with particle sizes in the range of 1.77-2.36 nm. growingscience.com Another innovative approach is the magnetic field-assisted chemical reduction method, which has been used to create self-supported three-dimensional Ni-Ir alloy nanochain arrays. rsc.org This method allows for the in-situ growth of these structures on a substrate like nickel foam. rsc.org
| Synthesis Method | Precursors/Reagents | Resulting Structure/Size | Reference |
| Modified Polyol Reduction | Ir and Ni salts, ethylene glycol, PVP | Bimetallic nanocrystals (1.77-2.36 nm) | growingscience.com |
| Magnetic Field-Assisted Chemical Reduction | Ni and Ir precursors, reducing agent | 3D Ni-Ir alloy nanochain arrays | rsc.org |
| Wet Chemical Reduction | Nickel chloride, hydrazine (B178648) hydrate, PVP/SDS | Nano-sized nickel particles (~10 nm) | academicjournals.org |
Pyrolysis-Based Syntheses of Iridium-Nickel Oxide Composites
Pyrolysis offers a high-temperature route to synthesize iridium-nickel oxide composites, often resulting in materials with unique structural and electronic properties. researchgate.netmdpi.com This method typically involves the thermal decomposition of precursor materials containing iridium and nickel. For example, iridium chloride has been pyrolyzed with nickel oxide to form composite materials. researchgate.net
A more advanced application of pyrolysis involves the creation of nitrogen-doped porous carbon catalysts encapsulated with a Ni₃Fe nanoalloy, which is achieved through the pyrolysis of a 3D covalent organic framework (COF) containing coordinated nickel and iron ions, followed by an oxidation step. mdpi.com While this example involves iron instead of iridium, the principle of using pyrolysis to create metal alloy-containing carbon composites is transferable. Organometallic precursors can also be pyrolyzed onto high-surface-area carbon supports to create uniformly dispersed electrocatalysts. researchgate.net The high temperatures in pyrolysis can lead to the formation of crystalline oxide phases and strong interactions between the metal components and the support.
| Method | Precursors | Resulting Material | Key Feature | Reference |
| Pyrolysis | Iridium chloride, Nickel oxide | Iridium-nickel oxide composite | Formation of composite oxide | researchgate.net |
| Pyrolysis of COF | 3D-COF with Ni and Fe ions | Nitrogen-doped porous carbon with Ni₃Fe nanoalloy | Encapsulated nanoalloy within a carbon matrix | mdpi.com |
Single-Atom Catalyst Synthesis Strategies (e.g., IrSA-Ni₂P)
The synthesis of single-atom catalysts (SACs) represents the frontier of catalyst design, aiming for maximum atom utilization efficiency. For the iridium-nickel system, a notable example is the creation of iridium single-atom catalysts supported on nickel phosphide (B1233454) (IrSA-Ni₂P). researchgate.netsustech.edu.cn One reported strategy involves a dynamic "top-down" evolution of a specific Ni@Ir particle structure to create robust single-atom sites. researchgate.netsustech.edu.cn In this process, iridium single atoms are found to preferentially occupy the nickel sites on the top surface of the Ni₂P support. researchgate.netsustech.edu.cn
Another approach describes the dual anchoring of iridium single atoms by both carbonized polymer dots (CPDs) and Ni₂P. acs.org The CPDs act as electronic bridges, facilitating the construction of high-density oxygen bridge structures and leading to a high loading of isolated iridium atoms. acs.org These advanced synthesis strategies result in catalysts with exceptional performance. The IrSA-Ni₂P catalyst has demonstrated a record-low overpotential for the oxygen evolution reaction. researchgate.netsustech.edu.cn
| Catalyst | Synthesis Strategy | Key Structural Feature | Reported Performance | Reference |
| IrSA-Ni₂P | Dynamic "top-down" evolution of Ni@Ir particles | Ir single atoms on Ni sites of Ni₂P surface | Record low OER overpotential of 149 mV at 10 mA·cm⁻² | researchgate.netsustech.edu.cn |
| Ir–Ni₂P/CPDs | Dual anchoring by carbonized polymer dots and Ni₂P | High loading of isolated Ir atoms with oxygen bridges | Low overpotentials for HER (25 ± 1 mV) and OER (240 ± 2 mV) at 10 mA cm⁻² | acs.org |
Thin Film Deposition Techniques for Iridium-Nickel Systems
Electrodeposition of Iridium-Nickel Thin Films
Electrodeposition is a powerful technique for fabricating iridium-nickel thin films, offering control over film thickness, composition, and morphology. ingentaconnect.commatthey.comresearchgate.net This process involves the co-deposition of iridium and nickel onto a conductive substrate from an electrolyte bath containing salts of both metals. ingentaconnect.commatthey.comresearchgate.net The deposition can be carried out under galvanostatic (constant current) or potentiostatic (constant potential) conditions.
Studies have shown that iridium-nickel thin films can be successfully electrodeposited on substrates like copper foam. ingentaconnect.commatthey.comresearchgate.net The composition of the resulting alloyed thin film can be controlled by adjusting the concentrations of the metal ions in the electrolyte. researchgate.net For example, films with compositions such as Ir₄₂Ni₅₈, Ir₈₀Ni₂₀, and Ir₈₈Ni₁₂ have been produced. ingentaconnect.commatthey.com The electrodeposition mechanism can be influenced by additives in the electrolyte; in their absence, nickel deposition may be preferential. ingentaconnect.commatthey.com The temperature of the deposition solution also plays a role, with higher temperatures (e.g., increasing from 20°C to 60°C) improving the hydrogen evolution performance of the resulting films. ingentaconnect.commatthey.com A self-terminating electrodeposition process has also been explored, which allows for the creation of ultrathin iridium films on nickel substrates. rsc.org
| Film Composition | Substrate | Deposition Conditions | Key Finding | Reference |
| Ir₄₂Ni₅₈, Ir₈₀Ni₂₀, Ir₈₈Ni₁₂ | Copper Foam | Galvanostatic deposition | Film composition controlled by electrolyte; efficient for HER | ingentaconnect.commatthey.com |
| Ir₈₈Ni₁₂ | Copper Foam | Solution temperature varied (20°C to 60°C) | Increased temperature improved HER performance | ingentaconnect.commatthey.com |
| Ultrathin Ir films | Nickel | Self-terminating electrodeposition | Enables fabrication of ultrathin catalytic films | rsc.org |
Magnetron Sputter Deposition of Iridium-Nickel Thin Films
Magnetron sputter deposition is a physical vapor deposition (PVD) technique utilized for producing high-quality iridium-nickel thin films. This method is particularly noted for its ability to create films with high density and low surface roughness, which are critical for applications such as high-performance optical coatings for X-ray telescopes. researchgate.net The process involves bombarding a target material, in this case, high-purity iridium, with energetic ions from a plasma, typically argon. researchgate.net This bombardment ejects, or "sputters," atoms from the target, which then travel and deposit onto a substrate, such as nickel or silicon. researchgate.netresearchgate.net
A significant challenge in the sputtering of thin films is managing the intrinsic stress, which can cause deformations in the substrate. researchgate.netnasa.gov Research has shown that the intrinsic stress in sputtered iridium and nickel films is highly sensitive to the argon gas pressure during deposition. nasa.govspiedigitallibrary.org By carefully controlling this pressure, the stress can be manipulated from compressive (negative) to tensile (positive). researchgate.net A "critical pressure" exists where the net film stress becomes zero. nasa.govnasa.gov For iridium, which has a high density, the predicted critical pressure is in the range of 20-22 mTorr. nasa.gov Below this pressure, the resulting film stress is typically compressive. nasa.gov For instance, a 15.8 nm thick iridium film deposited in the high adatom mobility growth regime exhibited a total internal stress of -2.89 MPa and a surface roughness of approximately 5.0 Å. researchgate.netspiedigitallibrary.org
Radio frequency (RF) magnetron sputtering has been successfully used to deposit uniform, crystalline iridium thin films onto nickel foam current collectors. researchgate.net In these processes, an argon gas flow of 50 sccm is used to create the plasma. researchgate.net The working pressure of the argon gas is a key parameter; lower pressures lead to higher kinetic energy of the sputtered iridium atoms arriving at the substrate, which can result in different film microstructures and properties compared to depositions at higher pressures. researchgate.net
Table 1: Parameters for Magnetron Sputter Deposition of Iridium Films
| Parameter | Value / Range | Finding / Application | Source |
| Deposition Method | DC Magnetron Sputtering | Control of intrinsic stress in thin films | nasa.gov |
| Target Material | High-Purity Iridium (99.9%) | Source for sputtered atoms | researchgate.net |
| Substrate Material | Nickel, Silicon | Base for film deposition | researchgate.netaip.org |
| Sputtering Gas | Argon (Ar) | Plasma generation | researchgate.netnasa.gov |
| Argon Gas Flow | 50 sccm | Used in RF magnetron sputtering | researchgate.net |
| Critical Ar Pressure (Ir) | 20-22 mTorr (predicted) | Pressure at which zero intrinsic stress is achieved | nasa.gov |
| Film Thickness | 15.8 nm | Resulting film dimension | researchgate.netspiedigitallibrary.org |
| Intrinsic Stress | -2.89 MPa (compressive) | Achieved at low pressure for a 15.8 nm film | researchgate.netspiedigitallibrary.org |
| Surface Roughness | ~5.0 Å | Low roughness achieved in optical coatings | researchgate.netspiedigitallibrary.org |
Spontaneous Deposition Mechanisms for Iridium onto Nickel Substrates
Spontaneous deposition, also known as galvanic displacement, is a wet chemical method for coating nickel substrates with iridium without the need for an external power source. researchgate.net This process is explored for creating electrocatalytic layers, particularly for the oxygen evolution reaction (OER) in alkaline water electrolysis. 114.55.40canterbury.ac.nz
The underlying mechanism involves an electrochemical replacement process. researchgate.net When a nickel substrate is immersed in an acidic solution containing iridium salts, such as iridium(III) chloride (IrCl₃), the nickel acts as a reducing agent and dissolves into the solution as nickel ions (Ni²⁺). researchgate.net Simultaneously, iridium ions (Ir³⁺ or potentially Ir⁴⁺, as aging of the solution can alter the oxidation state) in the solution are reduced to metallic iridium, which then deposits onto the nickel surface. researchgate.net The process is driven by the difference in the electrochemical potentials of nickel and iridium. To prevent the competing cathodic reduction of oxygen, the solutions are typically deaerated. researchgate.net
The effectiveness and efficiency of the iridium deposition are influenced by several factors. A key factor is the "aging" of the iridium precursor and its aqueous solution, which affects the chemical species of iridium present. researchgate.net The activation of nickel electrodes via this method results in the formation of iridium deposits that create active sites for electrochemical reactions, such as hydrogen adsorption/desorption. researchgate.net
Table 2: Conditions for Spontaneous Deposition of Iridium on Nickel
| Parameter | Description | Purpose / Finding | Source |
| Deposition Method | Spontaneous Deposition / Galvanic Displacement | Electroless coating of Ni with Ir | researchgate.net |
| Substrate | Nickel (Ni) | Acts as the reducing agent | researchgate.net |
| Precursor | Iridium(III) Chloride (IrCl₃) in HCl solution | Source of iridium ions for deposition | researchgate.net |
| Driving Force | Electrochemical potential difference between Ni and Ir | Ni is oxidized (Ni → Ni²⁺); Ir ions are reduced (Irᶻ⁺ → Ir) | researchgate.net |
| Solution Condition | Acidic, Deaerated | Facilitates Ni dissolution; prevents O₂ reduction | researchgate.net |
| Controlling Factor | Aging of precursor and solution | Affects the iridium species and deposition efficiency | researchgate.net |
| Application | Electrocatalysis for Oxygen Evolution Reaction (OER) | Creation of active catalytic layers | 114.55.40canterbury.ac.nz |
Atomic Layer Deposition Approaches
Atomic Layer Deposition (ALD) is an advanced thin-film deposition technique capable of producing highly conformal and uniform films with precise thickness control at the atomic level. aip.orgaalto.fi This method is based on sequential, self-limiting surface reactions. aalto.fi For iridium-nickel systems, ALD can be used to deposit iridium films onto nickel substrates or to fabricate iridium-nickel composite structures. aip.orgmdpi.com
The ALD process consists of repeated cycles, where each cycle adds a sub-monolayer of material. A typical cycle involves exposing the substrate surface to a precursor gas, purging the chamber with an inert gas, exposing the surface to a second reactant gas, and finally, another purge. google.com
In one application, ALD was used to create high-aspect-ratio iridium-nickel composite molds. aip.org A 100 nm thick layer of iridium was deposited onto a patterned silicon mold using plasma-enhanced ALD (PEALD). aip.org The process involved 2,840 cycles of exposure to an iridium precursor, Ir(acac)₃, and an oxygen plasma reactant at a temperature of 370 °C. aip.org Following the iridium deposition, nickel was electroplated onto the iridium-coated mold. aip.org This approach is advantageous over conventional sputtering as it yields exceptionally smooth and faithful replication of high-resolution nanopatterns. aip.org
ALD has also been employed to deposit thin films of iridium dioxide (IrO₂) and nickel oxide (NiO) on industrial nickel mesh for alkaline water electrolysis applications. aalto.fimdpi.com The precursors used were Iridium(III) acetylacetonate (B107027) (Ir(acac)₃) and Ni-bis-2,2,6,6-tetramethyl-heptane-3,5-dionate (Ni(tmhd)₂), respectively. mdpi.com The deposition temperatures are carefully chosen to be above the precursor's vaporization temperature but below its decomposition temperature. mdpi.com
Table 3: Process Parameters for Atomic Layer Deposition of Iridium
| Parameter | Value / Range | System / Application | Source |
| Deposition Method | Plasma Enhanced Atomic Layer Deposition (PEALD) | Fabrication of Ir-Ni composite nanoimprint molds | aip.org |
| Precursor | Iridium(III) acetylacetonate (Ir(acac)₃) | Source of iridium | aip.orgmdpi.com |
| Reactant | Oxygen (O₂) Plasma | Co-reactant for the surface reaction | aip.org |
| Deposition Temp. | 370 °C | Reactor chamber temperature | aip.org |
| ALD Cycles | 2,840 | To achieve a 100 nm thick film | aip.org |
| Plasma Power | 2 kW | Power for the inductively coupled plasma source | aip.org |
| Gas Flow (Plasma) | 50 sccm | Flow rate of the plasma source gas | aip.org |
| Resulting Film | 100 nm Iridium | Smooth, high-aspect-ratio patterned layer | aip.org |
Structural and Electronic Characterization of Iridium Nickel Compounds
Intermetallic Compound Characterization
Intermetallic compounds, characterized by their ordered crystal structures, exhibit properties distinct from their constituent elements. rsc.org The strong chemical interactions within these compounds modify their electronic structure and surface chemisorption properties, leading to unique catalytic and physical behaviors. oaepublish.com
Crystal Structure Analysis (e.g., L12 Intermetallics)
A significant focus of research has been on Ir-Ni and related iridium-based intermetallic compounds that crystallize in the L12 structure, which is a face-centered cubic (FCC) derivative with the formula A₃B. researchgate.netingentaconnect.com This structure is of particular interest for high-temperature applications due to its potential for high melting points and enhanced ductility arising from a large number of possible slip systems. ingentaconnect.com
For instance, iridium-based L12 intermetallic compounds such as Ir₃Ti, Ir₃Zr, Ir₃Hf, Ir₃V, Ir₃Nb, and Ir₃Ta have been studied extensively. researchgate.net These compounds adopt the Cu₃Au-type structure. researchgate.net Theoretical studies on Ni-based L12 alloys like Ni₃Al, Ni₃Ta, and Ni₃Ti have also provided insights into their structural and mechanical properties. illinois.edu The lattice parameters for several Ni-based L12 alloys have been calculated and are presented in the table below.
Lattice Parameters of Ni-based L12 Alloys
| Compound | Calculated Lattice Parameter (Å) |
|---|---|
| Ni₃Al | 3.56 |
| Ni₃Ta | 3.63 |
| Ni₃Ti | 3.59 |
Data sourced from first-principles simulations. illinois.edu
Similarly, first-principles calculations have been employed to determine the structural properties of Ir₃Hf in the L12 structure, with the calculated lattice constants showing good agreement with existing data. researchgate.net The study of Ir-Zr binary alloys also reveals a two-phase face-centered cubic (fcc)/L12 structure, with L12 (Ir₃Zr) precipitates embedded in an fcc Ir matrix, which has been found to exhibit higher strength than the single-phase fcc or L12 intermetallic. semanticscholar.org
Electronic Band Structure and Density of States (DOS) Studies
The electronic properties of iridium-nickel and related intermetallic compounds are crucial for understanding their behavior. The electronic band structure and density of states (DOS) provide a detailed picture of the available electron energy levels.
Studies on iridium-based L12 compounds have shown that their electronic structure is primarily governed by the d-orbitals of the constituent metals. researchgate.netresearchgate.net For example, in Ir₃Hf, the conductivity is mainly determined by the Ir 5d states. researchgate.net The band structures of these compounds typically show a metallic character. researchgate.net The total and partial densities of states for Ir₃Hf reveal that the region near the Fermi level is dominated by the Ir 5d and Hf 5d states. researchgate.net
X-ray photoelectron spectroscopy (XPS) studies of various transition metals, including iridium, have provided valuable data on their densities of states. nist.gov The d-bands of these metals show systematic behavior with changes in atomic number and are in qualitative agreement with theoretical calculations. nist.gov A rigid band model has been found to work reasonably well for iridium, platinum, and gold. nist.gov
In two-dimensional iridium silicide monolayers, orbital decomposed DOS indicates that the bands near the Fermi level are dominated by Ir 5d and Si 3p orbitals. aip.org The majority of the Ir 5d orbital contributions are located approximately 1 eV below the Fermi level. aip.org
Electron Transfer Phenomena in Intermetallic Phases
The formation of intermetallic compounds often involves a transfer of electrons between the constituent atoms, which significantly influences their bonding and properties. rsc.org In iridium-based L12 compounds (A₃B), a continuous transfer of d-electrons from the A-site to the B-site has been observed. researchgate.net This charge transfer is a key factor in the exceptional electrocatalytic behavior of some intermetallic compounds, which can surpass that of precious metals. rsc.org
The Brewer-Engel valence-bond theory helps to explain the bonding in these metals, where transition metals with internally paired d-electrons can exhibit exceptional charge-transfer capabilities when combined in an intermetallic phase. rsc.org This leads to distinct physical properties compared to the parent elements. rsc.org For instance, a magnetic intermetallic phase can be formed from non-magnetic constituent materials. rsc.org In the case of iridium silicide monolayers, the localization of Ir 5d orbitals below the Fermi level indicates a charge transfer from the less electronegative silicon atom to the more electronegative iridium atom. aip.org
Nanoscale and Interface-Specific Properties
When iridium and nickel are brought together at the nanoscale, particularly in thin films and at interfaces, their properties can be dramatically altered, leading to the emergence of novel phenomena.
Spin-Orbit Interaction Modulation at Iridium-Nickel Interfaces
At the interface between iridium and nickel, the strong spin-orbit coupling inherent to iridium can be significantly modulated. This interaction is crucial for spintronic applications, as it allows for the electrical control of magnetic states.
In [Ni-Co]₂/Ir heterostructures with perpendicular magnetic anisotropy, the spin-orbit torque (SOT) has been systematically studied. aip.org The spin Hall angle (θₛₕ) and spin diffusion length (lₛd) of iridium were determined to be approximately 0.005 and 1.2 nm, respectively. aip.org Despite a relatively small spin Hall angle compared to platinum and tantalum, the low resistivity of iridium makes it a promising material for low-power spintronic devices. aip.org The Dzyaloshinskii–Moriya interaction (DMI), an antisymmetric exchange interaction that favors non-collinear spin alignments, was also quantified at the [Ni-Co]₂/Ir interface. aip.org
Spin-Orbit Interaction Properties at the [Ni-Co]₂/Ir Interface
| Parameter | Value |
|---|---|
| Spin Hall Angle (θₛₕ) | ~0.005 |
| Spin Diffusion Length (lₛd) | ~1.2 nm |
| DMI Field (Hᴅᴍɪ) | 174 Oe |
| DMI Constant (D) | 0.82 mJ m⁻² |
Data obtained from studies on [Ni-Co]₂/Ir heterostructures. aip.org
Further research has shown that inserting an ultrathin nickel layer into a Pt/Py (permalloy) system can lead to a sign reversal of the field-like spin-orbit torque, suggesting the generation of additional spin currents through mechanisms like the orbital Hall effect. arxiv.org
Emergence of Novel Magnetic States in Ultra-Thin Iridium-Nickel Films
The interplay of exchange interactions, magnetic anisotropy, and spin-orbit coupling at the interface of ultra-thin iridium-nickel films can give rise to complex and novel magnetic states. When iridium is interfaced with nickel-based layers in an ultra-thin film, the iridium can "lose its identity," and its electrons behave unexpectedly due to the strong influence of the nickel. nsf.gov
This can lead to the emergence of an unusual form of magnetism that strongly affects the spin and orbital motion of electrons. nsf.gov Research on Ni/Irₙ/Pt(111) films using first-principles calculations and spin dynamics simulations has predicted that the lowest-energy states are spin spirals, with a very small energy difference to skyrmionic states. researchgate.net Magnetic skyrmions are topologically stabilized, nanoscale spin structures that are promising for future spintronic devices. researchgate.net The stabilization of these states is often attributed to the Dzyaloshinskii-Moriya interaction, which arises from broken inversion symmetry in thin films. researchgate.net
Studies on ultrathin nickel films on other substrates, such as Cu(001), have also revealed modified magnetic properties. For instance, a 6 ML film of Ni on Cu(001) showed evidence of unoccupied majority d-bands, indicating that it does not behave as a strong ferromagnet, unlike bulk nickel. aps.org This highlights the profound impact of interfaces and reduced dimensionality on the magnetic properties of these materials.
Influence of Nickel on Iridium Oxidation States and Electronic States
The introduction of nickel into iridium-based materials leads to notable modifications in the oxidation and electronic states of iridium, which in turn affects their catalytic and physical properties.
In mixed iridium-nickel oxides, the presence of nickel can influence the oxidation state of iridium. For instance, in IrNiₓOᵧ/ATO catalysts, X-ray Photoelectron Spectroscopy (XPS) analysis has shown the coexistence of Ir³⁺ and Ir⁴⁺ species. csic.es The addition of nickel did not cause a significant shift in the Ir4f binding energy, suggesting that the chemical states of iridium remain similar across different nickel concentrations in these particular catalysts. csic.es However, the close proximity of nickel atoms can modify the electronic structure of iridium oxide. csic.es In some cases, the presence of nickel promotes the formation of hydrous iridium oxide, which contains highly active surface iridium hydroxide (B78521) groups. rsc.org
Theoretical calculations have provided further insights, suggesting that nickel doping can lead to an intrinsic improvement in catalytic activity by altering the energy levels of reaction intermediates. nih.gov Experimental studies on Ir-Ni mixed metal oxides have also revealed structural changes with increasing nickel content, shifting from the typical rutile IrOₓ structure to one with more edge-sharing octahedra. nih.gov
In the quadruple perovskite Ba₄Ni₂Ir₂O₁₂, an unusual coexistence of nickel(II) and nickel(IV) is observed. scepscor.org This mixed-valence state of nickel influences the iridium oxidation state, which was determined to be iridium(V) through bond-valence-sum (BVS) calculations and X-ray Absorption Near-Edge Spectroscopy (XANES). scepscor.org This compound features Ir₂NiO₁₂ mixed-metal-cation units, implying direct metal-metal bonding between nickel(IV) and iridium(V). scepscor.org
Furthermore, in IrNiCu alloys, XPS results indicate that the presence of nickel (and copper) leads to a lower valence state for iridium compared to its pure form. scispace.com This is evidenced by a shift to lower binding energies in the Ir 4f spectra of IrNi and IrCu nanoalloys. scispace.com
Table 1: Influence of Nickel on Iridium Oxidation States
| Iridium-Nickel Compound Type | Observed Iridium Oxidation States | Key Findings | Reference |
|---|---|---|---|
| Mixed Iridium-Nickel Oxides (IrNiₓOᵧ/ATO) | Ir³⁺, Ir⁴⁺ | Coexistence of Ir³⁺ and Ir⁴⁺. Nickel's proximity modifies the electronic structure of IrOₓ. | csic.es |
| Hydrous Iridium-Nickel Oxide | Not explicitly stated, but implies lower oxidation states in active hydroxide species. | Nickel promotes the formation of highly active surface iridium hydroxide groups. | rsc.org |
| Quadruple Perovskite (Ba₄Ni₂Ir₂O₁₂) | Ir⁵⁺ | Unusual coexistence of Ni²⁺ and Ni⁴⁺ forces iridium into a +5 oxidation state. | scepscor.org |
| IrNiCu Nanoalloys | Lower valence state compared to pure Ir | Shift to lower binding energy in Ir 4f spectra indicates a lower iridium valence state. | scispace.com |
Investigation of Core-Shell Architectures in Iridium-Nickel Nanomaterials
Core-shell structures are a prominent feature in iridium-nickel nanomaterials, offering unique properties due to the distinct arrangement of the two elements. These architectures are typically synthesized through methods like chemical reduction followed by thermal annealing. acs.org
In many instances, a core rich in a transition metal like nickel is coated with a shell of iridium. researchgate.net This segregation is driven by the fact that iridium does not readily form nitride phases, causing it to move to the surface of the nanoparticle. researchgate.net For example, carbon-supported IrNi core-shell nanoparticles have been synthesized with IrNi solid solution alloy cores and two-layer Ir shells. acs.orgresearchgate.net This Ir shell plays a crucial role in protecting the nickel core from oxidation and dissolution, particularly in acidic environments. acs.orgresearchgate.net
The formation of these core-shell structures can be monitored in real-time using techniques like time-resolved synchrotron XRD. acs.org The interaction between the nickel core and the iridium shell can induce lattice strain in the shell, which in turn modifies its electronic and catalytic properties. For example, a Ni-core-induced contraction of the Ir shell can make the surface less reactive towards hydroxide formation, resulting in a more metallic Ir surface. acs.org
Hierarchical structures with double-core-shell architectures have also been developed, such as Cu-rich@Ni-rich@Ir-rich multielement alloys. scispace.com In these complex nanostructures, the elements are distributed in a specific manner, with copper at the center, followed by a nickel-rich layer, and finally an iridium-rich outer layer. scispace.com
Furthermore, core-shell, hollow-structured iridium-nickel nitride nanoparticles have been synthesized. rsc.org In these materials, the coupling of nickel nitrides with IrNi cores enhances the catalytic activity of the iridium shells. rsc.org The synthesis strategy can also involve using shaped nickel nanostructures as templates for the growth of iridium nanoparticles, followed by etching of the nickel core to create hollow nanoframes. researchgate.net
Table 2: Characteristics of Iridium-Nickel Core-Shell Nanomaterials
| Nanomaterial Architecture | Core Composition | Shell Composition | Key Features and Findings | Reference |
|---|---|---|---|---|
| Carbon-Supported Core-Shell Nanoparticles | IrNi solid solution alloy | Two-layer Ir | Ir shell protects the Ni core from oxidation and dissolution. Ni-induced shell contraction enhances catalytic activity. | acs.orgresearchgate.net |
| Double-Core-Shell HCSA | Cu-rich inner core, Ni-rich outer core | Ir-rich | Hierarchical structure with specific elemental distribution. | scispace.com |
| Core-Shell, Hollow-Structured Nanoparticles | IrNi | Ir (coupled with Ni nitrides) | Coupling with Ni nitrides enhances the shell's catalytic activity. | rsc.org |
| Hollow Nanoframes | (Etched away) | NiIr | Formed by templating on Ni nanostructures and subsequent etching. | researchgate.net |
Surface and Subsurface Compositional Analysis
The performance of iridium-nickel materials is heavily dependent on the distribution of their constituent elements, both on the surface and within the subsurface regions. This section delves into the elemental arrangement in alloys and composites and the formation of surface oxides and hydroxides.
Elemental Distribution in Iridium-Nickel Alloys and Composites
The distribution of iridium and nickel in their alloys and composites is often non-uniform and can be tailored through synthesis conditions. In many alloy systems, there is a tendency for one element to be enriched at the surface.
For instance, in IrNiCu hierarchical double-core-shell alloys, energy-dispersive X-ray spectroscopy (EDX) and X-ray photoelectron spectroscopy (XPS) reveal a specific elemental arrangement. scispace.com EDX mapping shows nickel concentrated in the center and iridium distributed on the periphery, indicating that nickel nucleates first during synthesis, followed by iridium growth. scispace.com XPS analysis further confirms a higher concentration of iridium atoms on the surface compared to the bulk. scispace.com
In electrodeposited Re-Ir-Ni alloys, the composition of the resulting coating is highly dependent on the concentration ratio of the metal ions in the plating bath. psu.edu Increasing the Ni²⁺-to-Ir³⁺ concentration ratio in the bath leads to a decrease in the Ir-to-Ni ratio in the deposited alloy. psu.edu
Electron beam melting has been used to purify iridium, and this process can also affect the distribution of alloying elements like nickel. semanticscholar.org The process is effective at removing certain impurities, with the efficiency depending on factors like ideal mixing and vaporization characteristics. semanticscholar.org
In composite anodes for water electrolyzers, where iridium oxide is mixed with a conductive additive like platinum, scanning electron microscopy (SEM) with EDX mapping is used to visualize the distribution of the elements within the catalyst layer. acs.org This analysis is crucial for understanding how the distribution of the active iridium species and the conductive support impacts performance. acs.org
Surface Hydroxide Concentration and Oxide Layer Formation
The surface of iridium-nickel materials, particularly when used in electrochemical applications, is often characterized by the presence of oxide and hydroxide layers. The nature and concentration of these surface species are critical to the material's catalytic activity and stability.
In hydrous iridium-nickel oxide nanoframes, the catalyst's nanoarchitecture includes an interconnected network of metallic iridium-nickel alloy domains with hydrous iridium oxide and nickel oxide located in the surface region. acs.orgresearchgate.net An electrochemical oxidation step can result in a thin (approximately 5 Å) oxide/hydroxide surface layer. acs.orgresearchgate.net The temperature used during the synthesis (thermal reduction) has a strong impact on the surface structure; a lower reduction temperature can lead to a higher relative surface concentration of hydroxides and nickel oxide, which has been correlated with higher catalytic activity. acs.orgresearchgate.net
Studies on mixed iridium-nickel oxides have shown that the incorporation of nickel can favor the formation of surface hydroxide groups over a metal oxide surface. csic.es For example, in IrNi₁Oₓ/ATO catalysts, the nickel may exist predominantly in the form of Ni(OH)₂. csic.es This aligns with the high degree of hydration observed in the iridium and oxygen XPS spectra for these materials. csic.es
The presence of nickel during the synthesis of iridium-ruthenium catalysts has been shown to result in the formation of oxide nanoparticles, whereas the absence of nickel leads to metallic nanoparticles. nih.govacs.org The resulting oxide layer can have a significant impact on the material's catalytic performance. nih.govacs.org The formation of amorphous iridium oxy-hydroxide (Ir(Oₓ)(OH)ᵧ) is often associated with high catalytic activity, while crystallization into rutile IrO₂ at higher temperatures can lead to a loss of activity. csic.es
Catalytic and Electrocatalytic Applications of Iridium Nickel Compounds
Oxygen Evolution Reaction (OER) Electrocatalysis
The OER is the kinetically sluggish anodic half-reaction in water splitting, often requiring significant overpotentials and robust catalysts, especially in the corrosive acidic environments of Proton Exchange Membrane (PEM) electrolyzers. Iridium-based materials are the state-of-the-art catalysts for acidic OER, but the scarcity and high cost of iridium necessitate the development of catalysts with reduced iridium content and enhanced activity. patsnap.comrsc.org The incorporation of nickel is a key strategy to achieve these goals.
Iridium-nickel compounds have demonstrated enhanced performance for OER in the acidic conditions typical of PEM electrolyzers. patsnap.com For instance, a composite catalyst comprising 20 mol% iridium substituted into an inverse spinel nickel cobaltite (B72492) (NiCo₂-xO₄) host structure exhibited superior performance compared to pure iridium oxide (IrO₂). researchgate.net This composite displayed a lower onset potential of 1.425 V versus a reversible hydrogen electrode (RHE) and a smaller Tafel slope of 40.4 mV dec⁻¹, indicating more favorable reaction kinetics than pure IrO₂ (1.475 V and 68.1 mV dec⁻¹). researchgate.net Similarly, a series of composite oxides with the formula Ir₁₋ₓNiₓO₂₋y, prepared by a simple pyrolysis method, also showed higher catalytic activity for OER in acidic media than pyrolyzed iridium oxide alone, particularly for compositions where the nickel content (x) was 0.3 or less. researchgate.net
Table 1: OER Performance Metrics of Iridium-Nickel Catalysts in Acidic Media
| Catalyst | Onset Potential (V vs. RHE) | Tafel Slope (mV dec⁻¹) | Reference |
|---|---|---|---|
| Ir-substituted NiCo₂-xO₄ (20 mol% Ir) | 1.425 | 40.4 | researchgate.net |
| Pure IrO₂ (for comparison) | 1.475 | 68.1 | researchgate.net |
| Ni@Ir Core-Shell Nanowires (CSNW) | - (Overpotential of 260 mV at 10 mA cm⁻²) | 54 | researchgate.net |
The improved OER performance of iridium-nickel catalysts is largely attributed to the synergistic effects between the two metals. acs.org The incorporation of nickel into the iridium oxide structure can modify its electronic properties, leading to enhanced intrinsic activity. researchgate.netresearchgate.net In Ir₁₋ₓNiₓO₂₋y catalysts, the improved performance is linked to an enhancement of conductivity and a change in the binding energy of reaction intermediates on the catalyst surface as the amount of incorporated nickel increases. researchgate.net
Density functional theory (DFT) calculations have supported these experimental findings, demonstrating that Ni substitution on the IrO₂ surface can lower the activation energy for adsorbed intermediates, particularly for the second electron transfer step, which is often the rate-limiting step in the OER mechanism. researchgate.net Furthermore, the interaction between nickel and iridium can induce charge redistribution, which boosts the intrinsic catalytic activity. researchgate.net This electronic modulation is a key factor in the enhanced catalytic efficiency observed in these composite materials.
The morphology and surface structure of iridium-nickel catalysts play a critical role in their OER activity. acs.org Nanostructuring is a key strategy to maximize the utilization of the precious iridium component. Core-shell morphologies, where a core of a less expensive material like nickel or nickel nitride is coated with a thin shell of iridium, have proven particularly effective. researchgate.netosti.gov This structure ensures that most of the catalytically active iridium atoms are on the surface, available as reaction sites. osti.gov For example, Ni@Ir core-shell nanowires (CSNW) with a reduced iridium loading of 22 wt.% delivered a remarkable mass activity of 9.4 A mg⁻¹, a 35-fold increase compared to conventional iridium nanoparticle catalysts. researchgate.net
The presence of nickel can also influence the crystal structure and particle size of the catalyst during synthesis. In studies involving IrRu catalysts, the addition of nickel during synthesis led to the formation of smaller oxide particles with a rutile/hollandite structure, resulting in better catalyst dispersion and a higher electrochemical surface area. acs.orgunibe.ch This increased surface area is hypothesized to be a primary reason for the observed seven-fold increase in OER activity compared to benchmarks. acs.orgunibe.ch Other beneficial morphologies include two-dimensional nanoframe structures of hydrous iridium-nickel oxide, which have shown OER mass activity 15 times higher than commercial IrO₂. researchgate.net
The development of core-shell nanostructures is another highly successful strategy. researchgate.netosti.govosti.gov By using a nickel or nickel nitride core, the bulk of the catalyst particle is composed of an inexpensive material, with only a thin outer layer of iridium. researchgate.netosti.gov This approach drastically improves the atom-economy of iridium. For instance, Ir/Fe₄N core-shell particles demonstrated a 50% reduction in iridium mass loading while showing promising activity and stability. osti.gov Similarly, Ni@Ir-CSNW catalysts represent an effective strategy to enhance performance while significantly reducing iridium usage. researchgate.net
Hydrogen Evolution Reaction (HER) Electrocatalysis
While iridium is primarily studied for OER, iridium-nickel compounds also show promise for the hydrogen evolution reaction (HER), the cathodic half-reaction in water splitting. The synergy between the two elements can create highly active catalysts for this reaction as well.
The electrocatalytic activity of iridium-nickel systems for HER has been demonstrated, particularly in thin-film and core-shell configurations. The activation of nickel electrodes for HER can be achieved by the spontaneous deposition of iridium. researchgate.net This process results in a significant improvement in HER kinetics, as evidenced by a decrease in the Tafel slope from approximately 120 mV dec⁻¹, which is characteristic of bare nickel, down to about 40 mV dec⁻¹, a value typical for pure iridium. researchgate.net
More advanced structures, such as iridium-alloy-skinned nickel nanoparticles, which feature a core-skin structure with an atomic-layer-thick alloy skin, have shown extraordinary HER activity in alkaline solutions. rsc.org These catalysts required an overpotential of only 33 mV to achieve a current density of 10 mA cm⁻². rsc.org Theoretical simulations suggest that a prominent electronic effect in the alloyed skin modulates the adsorption energies of key reaction intermediates, thereby facilitating the HER process. rsc.org
Table 2: HER Performance Metrics of Iridium-Nickel Catalysts
| Catalyst | Medium | Tafel Slope (mV dec⁻¹) | Reference |
|---|---|---|---|
| Bare Ni | Alkaline | ~120 | researchgate.net |
| Ir-deposited Ni | Alkaline | ~40 | researchgate.net |
| Ir-alloy-skinned Ni Nanoparticles | Alkaline | - (η = 33 mV @ 10 mA cm⁻²) | rsc.org |
Temperature Dependence of HER Performance
The performance of iridium-nickel (Ir-Ni) electrocatalysts in the hydrogen evolution reaction (HER) is intrinsically linked to the operating temperature. Generally, increasing the temperature enhances the reaction kinetics by providing the necessary thermal energy to overcome the activation energy barrier. This relationship is a fundamental aspect of electrocatalysis, leading to a lower overpotential required to drive the HER at a given current density.
The effect of temperature on HER kinetics is typically evaluated by measuring key performance indicators at various temperatures. One common method involves constructing Tafel plots (overpotential vs. log of current density) at different temperatures. The exchange current density (j₀), a measure of the intrinsic catalytic activity at equilibrium, can be extrapolated from these plots. An increase in temperature typically leads to a significant increase in j₀, indicating faster charge-transfer kinetics.
Furthermore, temperature-dependent studies allow for the calculation of the electrochemical activation energy (Ea) for the HER on a specific catalyst surface. This is achieved by plotting the logarithm of the reaction rate (or current density at a constant overpotential) against the inverse of the temperature (1/T), in what is known as an Arrhenius plot. A lower activation energy signifies a more efficient catalyst, as less energy is required for the reaction to proceed. For instance, studies on trace-iridium-incorporated nickel hydroxide (B78521) have utilized experimental measurements of the electrochemical activation energy to imply that the Heyrovsky step of the HER is greatly facilitated. researchgate.net While specific Arrhenius data for Ir-Ni alloys is not detailed in the available literature, the methodology for nickel-based electrodes involves calculating activation energy from performance data gathered over a range of temperatures to assess catalytic activity. mdpi.com
Bifunctional Iridium-Nickel Electrocatalysts for Overall Water Splitting
The synergy between iridium and nickel leads to enhanced catalytic activity and stability compared to the individual metals. Nickel's incorporation into iridium-based materials can optimize the electronic structure and the adsorption energies of reaction intermediates for both HER and OER.
Recent research has focused on creating sophisticated nanostructures to maximize performance. One notable example is the development of subnanoporous Ir₃Ni ultrathin nanocages. These structures offer a high surface area and optimized exposure of active sites. The inclusion of nickel favorably modifies the thermodynamics for the OER (after surface reconstruction) and optimizes the hydrogen adsorption free energy for the HER. rsc.org Similarly, IrNi oxide alloy nanoparticles supported on activated carbon have demonstrated high water splitting rates in alkaline electrolytes under illumination. nih.gov Another advanced material involves hierarchically porous NiIrRuAl multimetallic nanoporous nanowires, which exhibit excellent bifunctional activity in acidic solutions with reduced noble metal content. rsc.org
The performance of these bifunctional catalysts is typically evaluated in a two-electrode setup that mimics a real water electrolyzer. The key metric is the cell voltage required to achieve a specific current density (e.g., 10 mA cm⁻²), with lower voltages indicating higher efficiency.
| Catalyst Material | Electrolyte | Cell Voltage @ 10 mA cm⁻² | HER Overpotential @ 10 mA cm⁻² | OER Mass Activity |
|---|---|---|---|---|
| Subnanoporous Ir₃Ni Nanocages | Acidic | Not specified | Not specified | 3.72 A/mgIr (at η=350 mV) |
| 4Ir1Ni@AC (Iridium-Nickel Oxide Alloy) | Alkaline (0.1 M NaOH) | 1.94 V | 0.43 V | Not specified |
| NiIrRuAl Nanoporous Nanowires | Acidic (0.1 M HClO₄) | 1.464 V | 14 mV (for NiIrRuAl-3/1) | Not specified |
Organic Transformation Catalysis
Metallaphotoredox Catalysis with Iridium-Nickel Dual Systems
The combination of iridium-based photoredox catalysts with nickel catalysts has created a powerful platform for a wide range of challenging organic transformations. In this dual catalytic system, the iridium complex absorbs visible light and initiates a single-electron transfer (SET) process, generating reactive intermediates that engage with the nickel catalytic cycle. This synergistic approach enables reactions to proceed under mild conditions, often at room temperature.
The mechanism often involves the photoexcited iridium complex (*Ir(III)) interacting with a Ni(II) precursor. This can lead to an "oxidation state modulation" pathway where the excited iridium catalyst oxidizes or reduces the nickel center, toggling it between different oxidation states (e.g., Ni(I), Ni(II), Ni(III)) to facilitate key steps like oxidative addition and reductive elimination. researchgate.net
C-S Cross-Coupling Reactions
Metallaphotoredox catalysis using iridium and nickel has been successfully applied to C-S cross-coupling reactions, forming bonds between carbon and sulfur atoms. This method provides a valuable alternative to traditional coupling reactions that often require harsh conditions. Theoretical and experimental studies on the C-S cross-coupling of thiols with heteroaryl iodides have elucidated a likely mechanism. researchgate.netbuet.ac.bd
The catalytic cycle is proposed to begin with the photoexcited *Ir(III) complex being oxidatively quenched by a Ni(II) complex. This SET process generates Ir(IV) and a reactive Ni(I) species. The Ni(I) complex then undergoes oxidative addition with the heteroaryl iodide. Subsequent steps involve the thiol substrate and a base, leading to the formation of a Ni(III) intermediate which then undergoes reductive elimination to yield the final C-S coupled product and regenerate the Ni(I) species for the next catalytic cycle. researchgate.net This oxidation state modulation mechanism, cycling through Ni(II)-Ni(I)-Ni(III)-Ni(I)-Ni(II), has been shown to be more favorable than pathways involving a radical mechanism initiated by reductive quenching. researchgate.netbuet.ac.bd
C-H Functionalization and Acylation Reactions
The direct functionalization of otherwise inert C-H bonds is a highly sought-after transformation in organic synthesis. The dual iridium-nickel catalytic system under visible light irradiation has emerged as a novel approach for C(sp³)–H functionalization. This method allows for the coupling of (hetero)aryl bromides with substrates containing activated α-heterosubstituted or benzylic C-H bonds at room temperature. refractorymetal.org
Mechanistic studies suggest a pathway distinct from many other metallaphotoredox reactions. It is hypothesized that the iridium photocatalyst facilitates the excitation of the nickel complex via triplet-triplet energy transfer. This excited-state nickel complex can then undergo homolysis of the Ni–Br bond, generating a bromine radical. This highly reactive bromine radical is capable of abstracting a hydrogen atom from a weak C(sp³)–H bond, producing an alkyl radical. This alkyl radical is then captured in the nickel-catalyzed arylation cycle to form the desired C-C bond. refractorymetal.org This strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical route to complex molecules.
Hydroacylation of Hetero-Bicyclic Alkenes
The hydroacylation of alkenes is a powerful method for synthesizing ketones. An iridium/nickel dual catalytic system has been developed for the umpolung hydroacylation of hetero-bicyclic alkenes using visible light. rsc.orgresearchgate.net This protocol utilizes easily accessible and stable carboxylic acids as sources for acyl radicals, offering a significant advantage over traditional methods that use aldehydes. researchgate.net
The reaction proceeds at room temperature and demonstrates a wide scope, accommodating various hetero-bicyclic alkenes like oxabenzonorbornadienes and azabenzonorbornadienes. rsc.orgresearchgate.net The proposed mechanism involves the iridium photocatalyst initiating the generation of an acyl radical from the carboxylic acid. This acyl radical is then intercepted by the nickel catalyst, which facilitates the addition across the alkene of the hetero-bicyclic system. This synergistic approach provides an efficient and mild pathway to valuable exo-acylated products. researchgate.net
| Substrate Class | Tolerance/Compatibility | Notes |
|---|---|---|
| Aryl Carboxylic Acids | Tolerates a wide range including those with electron-donating and halogen groups. | Electron-deficient benzoic acids (e.g., with NO₂ or CF₃ groups) were not compatible under the reported conditions. |
| Hetero-Bicyclic Alkenes | Both oxabenzonorbornadienes and azabenzonorbornadienes reacted well. | Provides access to exo-acylated products in good yields. |
| Other Carboxylic Acids | 3-Thiophene carboxylic acid and 3-furan carboxylic acid were compatible. | Alkenyl carboxylic acids were not suitable substrates. |
Hydrogen Transfer Catalysis via Iridium and Nickel Complexesmdpi.com
Iridium-nickel bimetallic systems have demonstrated significant potential in hydrogen transfer catalysis, leveraging the unique properties of both metals to achieve high efficiency and selectivity. These catalytic systems are effective in various reactions, including the hydrogenation of olefins and the generation of hydrogen from chemical hydrides.
One notable application is the use of silica-supported nickel-iridium alloys (Ni-Ir/SiO₂) as a reusable heterogeneous catalyst for the hydrogenation of olefins. nih.gov This bimetallic catalyst exhibits higher activity and selectivity compared to its monometallic nickel or iridium counterparts. nih.gov The enhanced performance is attributed to the formation of small Ni-Ir alloy particles, where the presence of isolated nickel atoms within the alloy structure is believed to be crucial for the catalytic activity. nih.gov
In the realm of hydrogen generation, bimetallic nickel-iridium nanocatalysts have been shown to be highly effective for the complete decomposition of hydrous hydrazine (B178648) (H₂NNH₂·H₂O) at room temperature, yielding hydrogen with 100% selectivity. rsc.org The alloying of nickel with iridium is critical for this high activity. rsc.org The use of surfactants during the synthesis of these nanocatalysts helps in preventing the agglomeration of nanoparticles, further enhancing their catalytic performance. rsc.org
Furthermore, iridium-nickel catalysts supported on materials like lanthanum oxide (La₂O₃) and cerium oxide (CeO₂) have been investigated for hydrogen production from glycerol (B35011) aqueous-phase reforming. mdpi.com In these systems, the bimetallic IrNi catalysts consistently outperform their monometallic Ir and bimetallic IrCu counterparts in terms of hydrogen production rate. mdpi.com The superior performance of IrNi catalysts is linked to the high activity of nickel for the cleavage of C-C bonds. mdpi.com Interestingly, the addition of nickel to iridium not only boosts hydrogen production but also reduces the formation of methane (B114726), a common byproduct in this reaction. mdpi.com
Table 1: Performance of Iridium-Nickel Catalysts in Hydrogen Transfer Reactions
| Catalyst System | Reaction | Key Findings | Reference |
| Ni-Ir/SiO₂ | Hydrogenation of olefins | Higher activity and selectivity than monometallic Ni or Ir catalysts. | nih.gov |
| Bimetallic Ni-Ir nanocatalysts | Decomposition of hydrous hydrazine | 100% H₂ selectivity at room temperature. | rsc.org |
| IrNi/La₂O₃ | Aqueous-phase reforming of glycerol | Higher hydrogen production rate compared to Ir and IrCu catalysts. | mdpi.com |
| IrNi/CeO₂ | Aqueous-phase reforming of glycerol | Outperforms Ir and IrCu catalysts in hydrogen production. | mdpi.com |
Carbon-Carbon Coupling Reactions using Iridium-Nickel Catalyststhe-innovation.org
The combination of iridium and nickel in dual catalytic systems has emerged as a powerful strategy for facilitating a variety of carbon-carbon (C-C) coupling reactions. These systems typically employ an iridium complex as a photoredox catalyst that, upon irradiation with visible light, initiates a single-electron transfer (SET) process. This, in turn, enables a nickel co-catalyst to participate in the cross-coupling reaction under mild conditions.
This synergistic approach, often referred to as Ir/Ni dual catalysis, has been successfully applied to the construction of C(sp²)–C(sp³) bonds. nih.gov For instance, the cross-coupling of α-alkoxymethyltrifluoroborates with aryl and heteroaryl bromides can be achieved at room temperature using a combination of an iridium photoredox catalyst and a nickel cross-coupling catalyst. nih.gov This method allows for the alkoxymethylation of a diverse range of (hetero)arenes. nih.gov
The underlying mechanism of these dual catalytic systems involves the iridium photocatalyst absorbing light and reaching an excited state. In this excited state, it can engage in SET with one of the substrates, generating a radical intermediate. This radical species can then interact with the nickel catalyst, which facilitates the cross-coupling with the other reaction partner. This approach circumvents the high activation energies often associated with traditional cross-coupling methods. nih.gov
Theoretical and experimental studies have provided insights into the intricate mechanisms of these reactions. For example, in certain C-S cross-coupling reactions, a mechanism involving an oxidative quenching cycle for the iridium catalyst (Ir(III)–*Ir(III)–Ir(IV)–Ir(III)) and a nickel catalytic cycle (Ni(II)–Ni(I)–Ni(III)–Ni(I)–Ni(II)) has been proposed. acs.org
Table 2: Examples of Iridium-Nickel Catalyzed Carbon-Carbon Coupling Reactions
| Reaction Type | Iridium Catalyst | Nickel Catalyst | Key Features | Reference |
| Alkoxymethylation of (hetero)arenes | Photoredox catalyst | Cross-coupling catalyst | Mild, room-temperature conditions. | nih.gov |
| C(sp³)–C(sp²) bond cross-coupling | Photoredox catalyst | Ni(II)/Quinuclidine | Triple-synergistic catalysis. | nih.gov |
| C-N Cross-Coupling | Photoredox catalyst | Ni catalyst | Visible-light promoted, mild, and operationally simple. | nih.gov |
Gas-Phase Catalysis
Partial Oxidation of Methane to Synthesis Gasmdpi.com
Bimetallic iridium-nickel catalysts have shown significant promise in the partial oxidation of methane (POM) to produce synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂). This process is a more energy-efficient alternative to steam reforming for syngas production. researchgate.net The use of an Ir-Ni bimetallic system can offer synergistic effects, leading to higher methane conversion and selectivity towards the desired products compared to the individual metals. epa.gov
Research on supported iridium-nickel bimetallic catalysts has demonstrated that the combination of these two metals can reduce the required loading levels of each, while also mitigating carbon deposition, a common issue with nickel-based catalysts. epa.gov The performance of these catalysts is highly dependent on the reaction conditions and the nature of the support material.
For example, an Ir(0.25 wt%)-Ni(0.5 wt%)/La₂O₃ catalyst has been shown to be effective for syngas formation. At 800°C, this catalyst achieved a methane conversion of 36% with selectivities for CO and H₂ above 90%. epa.gov Even at a lower temperature of 600°C, the same catalyst provided a 25.3% methane conversion with CO and H₂ selectivities around 80%. epa.gov In contrast, the corresponding monometallic catalysts (Ir/La₂O₃ and Ni/La₂O₃) were not effective at producing syngas at 600°C, highlighting the synergistic effect of the bimetallic composition. epa.gov
The Ir-Ni/La₂O₃ catalyst also demonstrated the ability to maintain high methane conversion and product concentrations even at increased space velocities, suggesting a rapid reaction rate. epa.gov While a small amount of carbon deposition was observed, it was found to decrease with increasing space velocity. epa.gov
Table 3: Performance of Ir-Ni/La₂O₃ Catalyst in Partial Oxidation of Methane
| Temperature (°C) | CH₄ Conversion (%) | CO Selectivity (%) | H₂ Selectivity (%) | Reference |
| 800 | 36.0 | >90 | >90 | epa.gov |
| 600 | 25.3 | ~80 | ~80 | epa.gov |
Role of Support Materials in Heterogeneous Iridium-Nickel Catalysisrecercat.catmdpi.com
In the context of the partial oxidation of methane to synthesis gas, the performance of supported Ir-Ni bimetallic catalysts has been shown to be strongly dependent on the support material. epa.gov Among the various supports tested, lanthanum oxide (La₂O₃) has been identified as providing the best performance. epa.gov The high performance of the La₂O₃-supported catalyst is attributed to a synergistic effect between the iridium and nickel metals, which is facilitated by the support. epa.gov
The interaction between the nickel and the La₂O₃ support can lead to the formation of LaNiO₃ perovskite-type oxides, which can help in maintaining a high dispersion of nickel particles and preventing their agglomeration at high temperatures. iaea.orgrsc.org The basic nature of La₂O₃ can also help in mitigating carbon deposition, a common cause of deactivation for nickel-based catalysts. mdpi.comiaea.org
Other support materials have also been investigated. For instance, in the context of glycerol aqueous-phase reforming for hydrogen production, both La₂O₃ and CeO₂ have been used as supports for Ir-Ni catalysts. mdpi.com In this application, La₂O₃-supported catalysts generally exhibited better performance compared to their CeO₂-supported counterparts. mdpi.com The choice of support can influence factors such as the reducibility of the metal species and the metal-support interaction, which in turn affect the catalytic activity and selectivity.
Table 4: Influence of Support Material on Iridium-Nickel Catalyst Performance
| Catalyst System | Reaction | Support Material | Key Finding | Reference |
| Ir-Ni | Partial Oxidation of Methane | La₂O₃ | Best performance among tested supports. | epa.gov |
| Ir-Ni | Aqueous-Phase Reforming of Glycerol | La₂O₃ | Better performance than CeO₂ support. | mdpi.com |
| Ni | Methane Dry Reforming | La₂O₃-modified KIT-6 | Superior activity and stability compared to unmodified KIT-6. | iaea.org |
Mechanistic Elucidation and Theoretical Frameworks
Computational Studies (Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for modeling the behavior of these catalytic systems at the atomic level. By solving the quantum mechanical equations that describe the electronic structure of the material, DFT can predict a wide range of properties relevant to catalysis.
DFT calculations are instrumental in mapping out the step-by-step reaction pathways for various chemical transformations catalyzed by Ir-Ni systems. This includes identifying the key reaction intermediates and determining their adsorption energies on the catalyst surface. For instance, in the oxygen evolution reaction (OER), a critical process in water electrolysis, DFT has been used to study the adsorption of intermediates such as *OH, *O, and *OOH. nrel.gov
Interactive Data Table: DFT Calculated Adsorption Free Energies (ΔGads) of OER Intermediates
| Catalyst Surface | Intermediate | Adsorption Free Energy (eV) |
| Rutile IrO₂ | OH | 0.85 |
| Rutile IrO₂ | O | 1.65 |
| Rutile IrO₂ | OOH | 3.15 |
| Hollandite IrO₂ | OH | 1.02 |
| Hollandite IrO₂ | O | 2.10 |
| Hollandite IrO₂ | OOH | 3.50 |
| Rutile RuO₂ | OH | 0.60 |
| Rutile RuO₂ | O | 1.55 |
| Rutile RuO₂ | OOH | 2.90 |
| Hollandite RuO₂ | OH | 0.75 |
| Hollandite RuO₂ | O | 1.80 |
| Hollandite RuO₂ | OOH | 3.20 |
Note: This data is illustrative and based on findings from DFT studies on related systems. acs.orgnih.gov The values represent the calculated free energies of adsorption for key oxygen evolution reaction (OER) intermediates on different catalyst surfaces. A lower positive value generally indicates more favorable adsorption.
By understanding the RLS, researchers can devise strategies to lower its activation energy and thereby enhance the catalytic activity. For example, DFT studies have demonstrated that the substitution of nickel into the iridium oxide (IrO₂) surface can lower the activation energy for the adsorbed intermediates of the second electron transfer step of the OER. researchgate.netacs.org This is a key finding that explains the enhanced OER performance of some Ir-Ni bimetallic oxides. The incorporation of sulfur into the catalyst structure has also been shown through DFT to reduce the free energy barrier of the rate-limiting step by tuning the electronic structure. sciopen.com
The electronic structure of a catalyst, particularly the arrangement of its d-orbitals, is fundamental to its catalytic properties. DFT is used to model the electronic structure of Ir-Ni bimetallic systems, providing insights into the density of states (DOS), band structure, and the nature of chemical bonding. mpg.deacs.org These models reveal how the electronic properties of iridium are modified by the presence of nickel, and vice versa.
A key aspect of this is the phenomenon of charge transfer between the two metals. Due to differences in their electronegativity, electron density can flow from one metal to the other, altering their respective electronic states. For instance, in an iridium-nickel alloy, charge transfer can occur from the less electronegative nickel to the more electronegative iridium. This can lead to a modification of the d-band center of the iridium atoms, which is a well-established descriptor for the adsorption strength of intermediates in catalysis. sciopen.com DFT calculations have been employed to quantify this charge transfer and correlate it with catalytic activity. nih.gov In some Ir-Ni systems, this charge transfer has been shown to weaken the adsorption of oxygen, leading to improved OER performance. sciopen.com
Quantum chemical calculations, often performed within the DFT framework, are employed to assess the stability and reactivity of various Ir-Ni complexes that may form during a catalytic reaction. nih.gov This is particularly relevant for understanding the behavior of molecular catalysts or the formation of specific active sites on a heterogeneous catalyst surface.
These calculations can predict the geometric structure, bond energies, and vibrational frequencies of different Ir-Ni species. osti.gov By comparing the energies of various possible structures, researchers can determine the most stable configurations under reaction conditions. Furthermore, reactivity descriptors derived from quantum chemical calculations, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can provide insights into the propensity of a complex to participate in electron transfer processes. nih.gov For example, a smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov Such calculations have been instrumental in understanding the stability of Ir-Ni nanoparticles and the reactivity of Ir-Ni dual catalytic systems in photoredox reactions. chinesechemsoc.orgresearchgate.netnih.gov
Synergistic Catalytic Mechanisms
The enhanced catalytic performance of bimetallic Ir-Ni systems often arises from synergistic effects, where the combination of the two metals results in properties that are superior to those of the individual components. These synergies can be electronic or geometric in nature.
Electronic Synergy: As discussed in the context of DFT, the electronic interaction between iridium and nickel leads to a modification of their electronic structures. nih.gov This electronic synergy is a key driver of the enhanced catalytic activity. The charge transfer between the metals can optimize the adsorption energies of reaction intermediates, making the catalyst more efficient. For example, the donation of electrons from nickel to iridium can weaken the binding of oxygen-containing species on the iridium sites, facilitating their subsequent reaction and desorption, which is beneficial for reactions like the OER. sciopen.com
Geometric Synergy: The geometric arrangement of iridium and nickel atoms on the catalyst surface also plays a crucial role. sciopen.com In bimetallic nanoparticles, the two metals can form various structures, such as core-shell, alloyed, or phase-segregated arrangements. acs.org These different geometries can expose unique active sites at the interface between iridium and nickel domains. For instance, the formation of Ir-Ni alloy nanoparticles can create new types of active sites with specific coordination environments that are not present in the monometallic catalysts. The size and shape of the nanoparticles also contribute to the geometric effects, as they determine the number and type of exposed crystal facets and surface defects, all of which can influence catalytic activity. sciopen.com Studies on the partial oxidation of methane (B114726) have shown that a higher conversion of methane can be achieved through synergistic effects in Ir-Ni bimetallic catalysts. epa.gov
Interactive Data Table: Comparison of Monometallic and Bimetallic Catalyst Performance
| Catalyst | Reaction | Methane Conversion (%) at 600°C | CO Selectivity (%) at 600°C | H₂ Selectivity (%) at 600°C |
| Ir(0.25 wt%)/La₂O₃ | Partial Oxidation of Methane | Did not produce synthesis gas | - | - |
| Ni(0.5 wt%)/La₂O₃ | Partial Oxidation of Methane | Did not produce synthesis gas | - | - |
| Ir(0.25 wt%)-Ni(0.5 wt%)/La₂O₃ | Partial Oxidation of Methane | 25.3 | ~80 | ~80 |
This table is based on data from a study on the partial oxidation of methane to synthesis gas. epa.gov It illustrates the synergistic effect of the Ir-Ni bimetallic catalyst, which shows significant activity at 600°C, while the individual monometallic catalysts were inactive under the same conditions.
Modulation of Electronic Structure and Binding Energy by Alloying
The formation of an iridium-nickel alloy results in significant modifications to the electronic structure of both metals, which in turn alters the binding energy of reactants and intermediates, a critical factor in catalysis. aps.org Measurements of the Ni-Ir alloy system show an uninterrupted series of solid solutions, with a distinct peak in the electronic specific heat at a concentration of 85 at.% Ni. aps.org This indicates a strong electronic interaction between the constituent atoms.
Theoretical investigations using Density Functional Theory (DFT) have provided a deeper understanding of these electronic modifications. In SiO₂-supported Ni-Ir alloys, it has been shown that electron transfer occurs from nickel to iridium atoms. acs.org This electronic perturbation has a dual role: it facilitates the formation of reactive half-hydrogenated styrene (B11656) adspecies on the nickel atom while also promoting the formation of reactive hydrogen species on the iridium atoms. acs.org This synergistic effect leads to a lower activation energy for hydrogenation reactions compared to monometallic catalysts. acs.org Similarly, DFT calculations for Ir₂YSi (where Y can be Ni) full-Heusler alloys point to strong d-d hybridization between the 3d electrons of the transition metal (like Ni) and the 5d electrons of iridium as being essential for the formation of the electronic band gap. aip.org
The precise composition of the alloy is a key determinant of its catalytic properties. Studies on Ir-Ni mixed oxide thin films for the oxygen evolution reaction (OER) revealed a volcano-type activity curve as the Ir to Ni ratio was varied, with an optimal composition showing a 20-fold enhancement in activity over pure iridium oxide. acs.org DFT calculations for this system showed that substituting nickel onto an IrO₂ surface lowers the activation energy for the second electron transfer step of the OER by modifying the binding of adsorbed intermediates. acs.org This principle of tuning binding energies is a common theme; alloying iridium with other metals like tungsten has also been shown through DFT to optimize hydrogen and hydroxyl binding energies, accelerating reaction rates. nih.gov The introduction of various elements into a nickel lattice can modulate the hydrogen binding energy (HBE) and hydroxyl binding energy (OHBE), tailoring the catalyst for specific reactions. mdpi.com
The table below summarizes theoretical findings on how alloying affects electronic properties and binding energies in iridium-nickel and related systems.
| Alloy System | Theoretical Method | Key Finding | Impact on Catalysis | Reference(s) |
| Ni-Ir/SiO₂ | DFT | Electron transfer from Ni to Ir atoms. | Lowers activation energy for hydrogenation by creating dual active sites. | acs.org |
| Ir₂NiSi (Heusler) | DFT | Strong d-d hybridization between Ir and Ni. | Essential for the formation of the electronic band structure. | aip.org |
| Ir-Ni Oxide | DFT | Ni substitution on IrO₂ surface modifies intermediate binding. | Lowers activation energy for the oxygen evolution reaction (OER). | acs.org |
| Pt-Ir-Ni | DFT | Compressive strain modifies electronic structure. | Weakens hydrogen binding energy (HBE), improving the hydrogen oxidation reaction (HOR). | colab.ws, citedrive.com |
Interfacial Effects and their Influence on Catalytic Activity
The interface between iridium and nickel, or between the alloy and a support material, represents a region of unique chemical and electronic properties that can profoundly influence catalytic activity. sciopen.com, researchgate.net, nih.gov Strong synergistic effects can arise at these interfaces, creating active sites that are more efficient than either component alone.
The structure of the interface is also critical. Studies on Ni electrodeposited onto iridium surfaces have shown that a nickel overlayer on polycrystalline iridium (Irpoly) results in superior performance for the oxygen evolution reaction (OER). mdpi.com This enhancement is attributed to the optimization of binding energies for O, OH, and OOH intermediates due to the proximity of Ni and Ir atoms at the interface. mdpi.com The crystallinity and disorder at the interface also play a role; for instance, disordered Ir-Ni alloys have demonstrated distinct catalytic activities and stabilities. nih.gov
The table below details examples of interfacial systems and their catalytic influence.
| Interfacial System | Key Feature | Influence on Catalytic Activity | Reference(s) |
| Ir-Ni/NiO@CNT | Synergistic adsorption sites. | NiO surface adsorbs OH, Ni surface adsorbs H, promoting water splitting. | researchgate.net |
| Ir@Ni-NDC (MOF) | Interfacial Ni-O-Ir bonds. | Creates strong synergy between Ir nanoparticles and the MOF support, enhancing HER and OER. | researchgate.net |
| Ni overlayer on Irpoly | Optimized intermediate binding. | Enhances OER activity in both acidic and alkaline media. | mdpi.com |
| Fe-Ni Hydroxide-Pt | Reactive OH groups at the interface. | OH groups at the Fe³⁺-OH-Pt interface readily react with adsorbed CO. | researchgate.net, nih.gov |
Reaction Mechanism Analysis in Dual Catalysis
In dual catalysis systems, iridium typically functions as a photoredox catalyst that, upon light absorption, initiates a series of electron or energy transfer events to modulate the catalytic activity of a nickel co-catalyst. princeton.edu The exact mechanism is often complex and can be highly dependent on the specific substrates and reaction conditions. nih.gov
Oxidation State Modulation Mechanisms (e.g., IrIII/NiII cycles)
A predominant mechanism proposed for many iridium/nickel dual catalytic reactions is the "oxidation state modulation mechanism". acs.org, rsc.org, nih.gov This mechanism involves the interplay between two distinct catalytic cycles, one for iridium and one for nickel. acs.orgrsc.orgnih.gov
Theoretical and experimental studies have illuminated a pathway that merges an oxidative quenching cycle for the iridium photocatalyst (IrIII → IrIII → IrIV → IrIII) with a nickel catalytic cycle (NiII → NiI → NiIII → NiI → NiII). acs.org, rsc.org, nih.govresearchgate.net The process is initiated when the ground state Ir(III) photocatalyst absorbs visible light to form an excited state (IrIII). This potent oxidant can then oxidize the Ni(II) pre-catalyst to a Ni(III) species, while the iridium is reduced. However, a more commonly invoked cycle involves the *Ir(III) being quenched by an electron donor or acceptor, which then initiates the nickel cycle.
In many cross-coupling reactions, the process is understood to proceed as follows:
Generation of Ni(I): The photoexcited *Ir(III) complex engages in a single-electron transfer (SET) event. In an oxidative quenching cycle, *Ir(III) is oxidized by an electron acceptor to Ir(IV), which then reacts with a substrate. In a reductive quenching cycle, *Ir(III) is reduced to Ir(II) by a donor. The resulting iridium species (either Ir(IV) or Ir(II)) then interacts with the Ni(II) catalyst to generate a reactive Ni(I) or Ni(0) species. chinesechemsoc.orgrsc.org
Nickel Catalytic Cycle: The low-valent nickel species (e.g., Ni(I)) enters a catalytic cycle. acs.org This typically involves oxidative addition with a substrate (e.g., an aryl halide), followed by reaction with a second coupling partner, and finally reductive elimination to form the product and regenerate a Ni(I) or Ni(II) species. acs.org The nickel center often cycles through Ni(I) and Ni(III) oxidation states. acs.orgresearchgate.net
The specific nature of the cycles can vary. For C-N cross-coupling, a radical mechanism involving IrIII–*IrIII–IrII–IrIII and NiII–NiIII–NiII–NiII cycles was found to be more favorable than oxidation state modulation mechanisms. rsc.org This highlights that nickel's accessibility to a wide range of oxidation states (Ni⁰, Ni¹, Ni¹¹, Ni¹¹¹, Ni¹V) allows for multiple potential pathways. nih.gov
Electron Transfer and Energy Transfer Pathways
The initial interaction between the photoexcited iridium catalyst (*IrIII) and the nickel complex can occur via two primary pathways: photoinduced electron transfer (PET) or photoinduced energy transfer (EnT). osti.gov The dominant pathway dictates the subsequent reaction mechanism and can be controlled to influence reaction outcomes. scispace.com
Electron Transfer (ET): In this pathway, the *IrIII complex acts as a potent redox agent. osti.gov
Reductive Quenching: *IrIII is reduced by an electron donor (like an amine) to form Ir(II). The Ir(II) species is highly reducing and can then reduce the Ni(II) catalyst to Ni(I) or Ni(0), initiating the nickel catalytic cycle.
Oxidative Quenching: *IrIII is oxidized by an electron acceptor. The resulting Ir(IV) is a powerful oxidant that can engage the substrate or nickel complex. chinesechemsoc.org The feasibility of ET pathways is governed by the redox potentials of the species involved. osti.gov
Energy Transfer (EnT): In this pathway, no net electron transfer occurs between the iridium and nickel complexes in the initial step. Instead, the excitation energy from *IrIII is transferred directly to a nickel complex, promoting it to its own excited state (e.g., *NiII). osti.govnih.gov This process is often a triplet-triplet energy transfer following a Dexter mechanism, which requires close orbital overlap between the donor and acceptor. osti.govscispace.com The excited nickel complex then undergoes the key bond-forming or bond-breaking step, such as reductive elimination. osti.gov
Recent studies have shown that ET and EnT are often competitive and can operate as parallel pathways within the same reaction. osti.govacs.org For instance, in a C-O cross-coupling, transient absorption spectroscopy provided direct evidence for energy transfer from an iridium photocatalyst to a catalytically relevant Ni(II)-aryl intermediate. osti.gov In other systems, energy transfer was found to activate a Ni(II) precatalyst, while electron transfer pathways also operated concurrently. osti.gov The choice between ET and EnT can be influenced by factors such as the photocatalyst's structure and emissive energy, the substrate's redox potential, and solvent. scispace.comnih.gov
The table below contrasts the key features of electron and energy transfer pathways in Ir-Ni dual catalysis.
| Feature | Electron Transfer (ET) | Energy Transfer (EnT) | Reference(s) |
| Primary Event | IrIII acts as a redox agent (oxidant or reductant). | IrIII transfers its excitation energy to the Ni complex. | osti.gov, osti.gov |
| Iridium Product | Ir(II) or Ir(IV) | Ir(III) (ground state) | osti.gov |
| Nickel Product | Reduced or oxidized Ni species (e.g., Ni(I), Ni(III)). | Excited state Ni species (e.g., *Ni(II)). | osti.gov, nih.gov |
| Governing Factors | Redox potentials of Ir, Ni, and substrates. | Triplet energies of Ir and Ni complexes, spectral overlap, intermolecular distance. | osti.gov, scispace.com |
| Mechanistic Consequence | Initiates redox-based catalytic cycles for nickel. | Promotes reactions from the excited state of the nickel complex (e.g., reductive elimination). | osti.gov, osti.gov |
Advanced Characterization Methodologies for Iridium Nickel Compounds
Spectroscopic Techniques
Spectroscopic methods are indispensable for probing the electronic and chemical nature of iridium-nickel compounds. These techniques provide detailed information on oxidation states, local atomic environments, and optical characteristics.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. bris.ac.uk In the study of iridium-nickel compounds, XPS is crucial for determining the oxidation states of both iridium and nickel on the catalyst surface, which are critical for their catalytic activity. mdpi.com
Typically, the analysis of XPS spectra for nickel involves identifying the binding energies for different oxidation states. For instance, Ni 2p3/2 peaks at approximately 852.6 eV, 854.6 eV, and 856.1 eV are often assigned to Ni(0), Ni(II), and Ni(III) species, respectively. surfacesciencewestern.com Similarly, for iridium, the Ir 4f spectra are analyzed. Metallic iridium (Ir(0)) shows a characteristic peak at a lower binding energy compared to its oxidized forms like Ir(IV) in IrO₂. nih.govresearchgate.net For example, the Ir 4f7/2 peak for metallic iridium is found around 60.8 eV, while for Ir(IV) it is around 61.9 eV. researchgate.net The presence of an additional peak at a higher binding energy in amorphous iridium oxide suggests a different chemical environment or oxidation state compared to the rutile crystalline structure. nih.gov
In mixed iridium-nickel oxides, XPS can reveal the electronic interactions between the two metals. For instance, in NiFe(3d)Ir(5d) oxyhydroxides, valence band XPS (VB-XPS) has been used to explore their electronic structures. rsc.org The combination of XPS with other techniques like X-ray Absorption Spectroscopy (XAS) provides a more complete picture of the catalyst's active sites. mdpi.com
Table 1: Representative XPS Binding Energies for Nickel and Iridium Species
| Element | Orbital | Oxidation State | Binding Energy (eV) | Reference |
| Nickel | Ni 2p₃/₂ | Ni⁰ | ~852.6 | surfacesciencewestern.com |
| Nickel | Ni 2p₃/₂ | Ni²⁺ | ~854.6 | surfacesciencewestern.com |
| Nickel | Ni 2p₃/₂ | Ni³⁺ | ~856.1 | surfacesciencewestern.com |
| Iridium | Ir 4f₇/₂ | Ir⁰ | ~60.8 | researchgate.net |
| Iridium | Ir 4f₇/₂ | Ir³⁺ | ~62.3 | researchgate.net |
| Iridium | Ir 4f₇/₂ | Ir⁴⁺ | ~61.9 | researchgate.net |
X-ray Absorption Spectroscopy (XAS) for Electronic and Local Structure
X-ray Absorption Spectroscopy (XAS) is a powerful technique for investigating the local geometric and electronic structure of a specific element within a compound. kyoto-u.ac.jpmdpi.com XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). kyoto-u.ac.jp
XANES provides information on the oxidation state and coordination geometry of the absorbing atom. mdpi.com In iridium-nickel systems, operando Ir L₃-edge XANES can be used to probe the electronic structure of iridium oxides under reaction conditions. acs.org For example, in NiFe(3d)Ir(5d) oxyhydroxides, in-situ and ex-situ XAS were employed to explore their electronic structures, revealing that iridium acts as a modulator in the 3d metal oxyhydroxide framework. rsc.org
The combination of XAS with theoretical calculations, such as density functional theory (DFT), can provide deeper insights into the structure-activity relationships of these materials. rsc.org
Ultraviolet-Visible (UV/Vis) Spectroscopy for Optical Properties and Reaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a sample. technologynetworks.com It is widely used to study the optical properties of materials and to monitor the progress of chemical reactions. researchgate.netuu.nl In the context of iridium-nickel compounds, UV-Vis spectroscopy can provide information about electronic transitions within the material. researchgate.net
For instance, the formation of nickel nanoparticles can be monitored by observing the time-dependent changes in the UV-Vis absorption spectra. tandfonline.com The electronic absorption spectra of nickel(II) complexes can confirm their coordination geometries, such as octahedral coordination. capes.gov.br While specific applications to iridium-nickel alloys are less commonly detailed in the provided context, the principles remain applicable. The technique can track changes in the electronic state of the metal ions during catalytic processes, offering insights into reaction mechanisms. technologynetworks.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. mdpi.com It provides detailed information about the connectivity and spatial arrangement of atoms. While NMR is highly effective for diamagnetic compounds, its application to paramagnetic species, such as high-spin nickel(II) complexes, can be challenging but is still possible. researchgate.net
For iridium complexes, NMR is used to study their interaction with other molecules, such as the binding of a cyclometalated iridium(III) complex to a G-quadruplex DNA structure. acs.org In such studies, 1D and 2D NMR techniques are employed to assign proton resonances and elucidate the binding site. capes.gov.bracs.org Relativistic calculations of NMR shielding constants have been performed for iridium complexes to better understand their electronic structure. researchgate.net Although direct NMR studies on iridium-nickel alloys are not extensively covered, the technique's utility in characterizing the ligand environment around the metal centers in molecular complexes is well-established. mdpi.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight and structure of analytes. It is particularly useful for studying reaction intermediates in solution. acs.orguvic.ca
In the field of catalysis, ESI-MS has been employed to study the mechanism of reactions involving iridium and nickel complexes. For example, it has been used to detect and characterize all reaction intermediates in the hydrosilylation of alkynes catalyzed by an N-heterocyclic carbene complex of iridium. acs.org Similarly, ESI-MS has been used to observe potentially active catalyst species in nickel-catalyzed coupling reactions. uvic.ca The technique can also be used to analyze metalloporphyrins containing nickel, providing insights into their ionization behavior. nih.gov The direct analysis of proteins from nickel-coated surfaces by ESI-MS has also been demonstrated. nih.gov
Microscopic and Imaging Techniques
Microscopic and imaging techniques are essential for visualizing the morphology, structure, and elemental distribution of iridium-nickel compounds at various length scales. These methods provide a direct view of the material's physical characteristics, which are often correlated with their catalytic performance.
In the study of iridium-nickel materials, techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are commonly used to investigate the morphology and particle size of catalysts. tandfonline.comresearchgate.net For example, high-magnification HAADF-STEM images have shown that an IrOx-phase can be distributed on a support as small crystallites of approximately 1.5 ± 0.4 nm. csic.es The introduction of nickel into iridium-based catalysts can lead to the formation of smaller nanoparticles, which can result in better catalyst dispersion. acs.org
Advanced imaging techniques, such as synchrotron radiation-based X-ray fluorescence nanoimaging (XRF-NI), can provide high-resolution elemental mapping. rsc.org This technique allows for the quantitative analysis of elements within subcellular structures with high sensitivity. rsc.org While the provided search results focus more on iridium or nickel compounds separately, the principles of these microscopic techniques are directly applicable to the characterization of bimetallic iridium-nickel systems, providing crucial information on their nanoscale structure and composition. researchgate.netnu.ac.th
Scanning Electron Microscopy (SEM) for Morphology
For instance, in the synthesis of Ir-Ni composite oxides, SEM analysis is used to observe the general morphology of the catalyst materials. researchgate.net The technique can reveal how the constituent particles are aggregated and distributed. Furthermore, when these compounds are supported on other materials, such as activated carbon or titanium oxide, SEM can be used to assess the uniformity of their dispersion. researchgate.netacs.org The information gathered from SEM images is often complemented by Energy Dispersive X-ray (EDX) analysis, which provides elemental composition, confirming the presence and distribution of both iridium and nickel within the sample. researchgate.netwmv.nl
| SEM Application | Information Obtained | Example Compound System |
| Morphology Analysis | Particle shape, size, and aggregation | Ir-Ni composite oxides researchgate.net |
| Dispersion Assessment | Uniformity of catalyst on support | Iridium-nickel on activated carbon researchgate.net |
| Compositional Analysis (with EDX) | Elemental distribution | Ir-Ni nanoparticles researchgate.netresearchgate.net |
Transmission Electron Microscopy (TEM), including High-Angle Annular Dark-Field Scanning TEM (HAADF-STEM) and High-Resolution TEM (HRTEM), for Nanostructure and Atomic Resolution
Transmission Electron Microscopy (TEM) and its advanced modes, such as High-Angle Annular Dark-Field Scanning TEM (HAADF-STEM) and High-Resolution TEM (HRTEM), are indispensable for probing the nanostructure and atomic arrangement of Ir-Ni compounds. thermofisher.comtandfonline.com
TEM provides high-resolution images that can reveal the size, shape, and distribution of nanoparticles. researchgate.net For Ir-Ni bimetallic nanocrystals, TEM studies have been crucial in determining that the particle size can be controlled by the choice of stabilizing agents, with sizes ranging from 1.77 to 2.36 nm being achievable. researchgate.net
HAADF-STEM , often referred to as Z-contrast imaging, is particularly powerful for distinguishing between elements with different atomic numbers (Z). myscope.trainingjeol.com Since iridium (Z=77) is significantly heavier than nickel (Z=28), Ir atoms or columns of atoms appear much brighter in HAADF-STEM images. myscope.trainingnih.gov This capability allows for the direct visualization of the atomic arrangement in ordered intermetallic Ir-Ni compounds, confirming the positions of Ir and Ni atoms within the crystal lattice. chinesechemsoc.org For instance, in mixed iridium-nickel oxides, HAADF-STEM can indicate the distribution of the IrOx phase as small crystallites on a support material. csic.es
HRTEM allows for the direct imaging of the atomic structure of crystalline materials. wikipedia.orgnanogune.eu It can reveal the crystallographic planes and identify defects within the crystal structure. In the context of Ir-Ni nanoparticles, HRTEM confirms their crystalline nature and can be used to identify specific crystal facets. researchgate.net For example, in IrOx-Ni(OH)2 core-shell nanostructures, HRTEM has been used to observe the crystalline IrOx core and the surrounding amorphous Ni(OH)2 shell.
| TEM Technique | Information Revealed | Relevance to Ir-Ni Compounds |
| TEM | Nanoparticle size, shape, and distribution. researchgate.net | Characterizing Ir-Ni nanocrystals and their dispersion. researchgate.net |
| HAADF-STEM | Z-contrast imaging, elemental distribution at atomic scale. myscope.trainingjeol.com | Distinguishing between Ir and Ni atoms, mapping elemental segregation. chinesechemsoc.orgcsic.es |
| HRTEM | Atomic-resolution imaging of crystal lattices and defects. wikipedia.orgnanogune.eu | Identifying crystal phases and observing core-shell structures. |
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that provides three-dimensional topographical information. measurlabs.comnist.gov It is particularly useful for characterizing the surface roughness of thin films and coatings. measurlabs.com
In the context of iridium and nickel-containing thin films, AFM is employed to measure surface roughness at the nanoscale. researchgate.netspie.org For instance, studies on magnetron-sputtered iridium films, sometimes deposited with chromium or nickel underlayers, use AFM to examine the surface topography. researchgate.net The data obtained can reveal how deposition parameters, such as argon gas pressure, affect the film's surface roughness. researchgate.net Achieving low surface roughness is often critical for applications in optics and other high-performance devices. researchgate.netoptica.org AFM measurements have shown that iridium films can achieve a surface roughness of around 5.0 ± 0.5 Å. researchgate.net This level of detail is crucial for optimizing deposition processes to create smooth and uniform Ir-Ni alloy films. researchgate.netresearchgate.net
| AFM Measurement | Parameter Obtained | Typical Value for Ir-based Films |
| Surface Topography | Root Mean Square (RMS) Roughness | ~5.0 ± 0.5 Å researchgate.net |
| Surface Morphology | 3D surface profile | Nanoscale features and defects |
Diffraction and Scattering Methods
X-ray Diffraction (XRD) for Crystal Structure and Phase Identification
X-ray Diffraction (XRD) is a primary and powerful technique for determining the crystal structure and identifying the phases present in a material. walisongo.ac.idacs.org For Ir-Ni compounds, XRD is essential for verifying the formation of alloys, identifying their crystal structure (e.g., face-centered cubic), and detecting the presence of different phases or impurities. researchgate.netresearchgate.netnist.gov
In studies of Ir-Ni bimetallic nanoalloys, XRD patterns confirm the formation of the alloy by showing peaks that are shifted relative to those of pure iridium and pure nickel. researchgate.net The position and intensity of the diffraction peaks can be used to calculate the lattice parameters of the alloy. researchgate.net For example, the standard powder diffraction pattern for pure iridium shows characteristic peaks corresponding to its face-centered cubic (FCC) structure. researchgate.net When alloyed with nickel, these peaks will shift depending on the composition.
Furthermore, XRD is used to study phase changes that occur during processes like heat treatment. researchgate.net It can also be used to determine the crystallite size of nanoparticles through the analysis of peak broadening, often using the Scherrer equation. csic.es In some cases, XRD reveals that a material is amorphous or has very low crystallinity, which is also valuable structural information. acs.org For instance, in some IrRuNi catalysts, XRD measurements showed an amorphous structure. acs.org
| XRD Analysis | Information Derived | Example Application |
| Peak Position | Crystal structure and lattice parameters. researchgate.net | Confirming FCC structure in Ir-Ni alloys. researchgate.net |
| Phase Identification | Distinguishing between different crystalline phases. acs.org | Identifying IrOx and β-Ni(OH)2 phases. csic.esresearchgate.net |
| Peak Broadening | Average crystallite size. csic.es | Determining nanoparticle size in catalysts. csic.es |
| Pattern Analysis | Amorphous vs. crystalline nature. acs.org | Characterizing amorphous IrRuNi catalysts. acs.org |
Total X-ray Scattering Pair Distribution Function (PDF) Analysis
While XRD is excellent for crystalline materials, it provides limited information for amorphous or highly disordered nanoscale materials. chemrxiv.org Total X-ray Scattering, followed by Pair Distribution Function (PDF) analysis, overcomes this limitation by considering both the Bragg peaks and the diffuse scattering. chemrxiv.orgacs.orgresearchgate.net The PDF provides a histogram of interatomic distances, offering insight into the local atomic structure. ku.dk
For iridium-nickel systems, particularly those that are amorphous or exist as very small nanoparticles, PDF analysis is a powerful tool. acs.org For example, in an IrRuNi catalyst that appeared amorphous by conventional XRD, PDF analysis revealed a local structure similar to the hollandite phase of IrOₓ. acs.org The PDF can provide "fingerprints" of different phases based on characteristic interatomic distances. For metallic iridium, a key peak appears at 2.7 Å (Ir-Ir distance), while iridium oxides show peaks at 2.0 Å (Ir-O) and 3.1 Å and 3.5 Å (Ir-O-Ir distances). acs.orgku.dk This level of detail is crucial for understanding the structure of the active catalytic species under operating conditions. ku.dkresearchgate.net
| PDF Analysis Feature | Structural Information | Example in Iridium-based Systems |
| Peak at 2.7 Å | Ir-Ir metallic bond distance acs.orgku.dk | Fingerprint for metallic Iridium phase acs.org |
| Peaks at 2.0, 3.1, 3.5 Å | Ir-O and Ir-O-Ir distances in oxides acs.orgku.dk | Identifies local structure of Iridium Oxide acs.org |
| Comparison to Models | Phase identification in amorphous materials | Revealed hollandite-like structure in amorphous IrRuNi acs.org |
X-ray Reflectivity (XRR) for Thin Film Thickness and Roughness
X-ray Reflectivity (XRR) is a non-destructive analytical technique used to characterize the thickness, roughness, and density of thin films and multilayers. optica.org It is particularly well-suited for studying single and multilayer films of materials like iridium and nickel. researchgate.netnasa.gov
The technique involves measuring the specularly reflected X-ray intensity from a surface at grazing angles. The resulting interference pattern in the XRR curve is related to the film's thickness, while the rate at which the reflectivity decreases is related to the surface and interface roughness. optica.org For instance, XRR has been used to demonstrate that magnetron-sputtered iridium films with a thickness of around 15.8 nm can have a surface roughness of approximately 5.0 ± 0.5 Å. researchgate.net It has also been used to characterize iridium films on various substrates for X-ray optics, determining not only the iridium layer's thickness and roughness (0.27–0.35 nm) but also the presence of thin hydrocarbon contamination layers. optica.orgosti.gov
| XRR Measurement | Parameter Determined | Typical Application for Ir/Ni Films |
| Interference Fringes | Film Thickness | Measuring thickness of sputtered Ir and Ni films. researchgate.netnasa.gov |
| Decay of Reflectivity | Surface and Interface Roughness | Quantifying nanoscale roughness of optical coatings. optica.orgosti.gov |
| Critical Angle | Film Density | Evaluating the density of deposited layers. optica.org |
Electrochemical Characterization Techniques for Iridium-Nickel Compounds
Cyclic Voltammetry (CV) for Electrochemical Activity and Redox Processes
Cyclic voltammetry (CV) is a fundamental and versatile electroanalytical technique used to investigate the electrochemical behavior of Ir-Ni compounds. electrochemsci.org By scanning the potential of a working electrode containing the Ir-Ni catalyst and measuring the resulting current, CV provides qualitative information about redox processes and the electrochemical stability of the material. electrochemsci.orgnih.gov
In the study of Ir-Ni catalysts, CV is instrumental in identifying the redox peaks associated with both iridium and nickel species. For instance, the formation of an irreversible Ir oxide layer can be observed through the reduction of hydrogen adsorption peaks and the emergence of a distinct Ir(III)/Ir(IV) redox wave. rsc.org The charge associated with these redox transitions can be used to estimate the electrochemically active surface area (ECSA), a crucial parameter for normalizing catalytic activity. jecst.orgcardiff.ac.uk
Researchers have utilized CV to activate catalysts and generate active IrOₓ layers on the surface of Ir-Ni nanoparticles. nih.gov The shape and area of the CV curves can indicate the concentration of electrochemically active sites. cardiff.ac.uk For example, a decrease in the curve area for some Ir-Ni compositions can suggest a lower concentration of these active sites, potentially due to the presence of nickel atoms on the surface. cardiff.ac.uk The technique is also employed to assess the stability of the catalyst by performing multiple cycles; a stable catalyst will show minimal changes in its CV profile over repeated scans. canterbury.ac.nz
The following table summarizes representative findings from CV analysis of Ir-Ni compounds:
| Catalyst | Electrolyte | Key CV Observations | Reference |
|---|---|---|---|
| IrNi/C-HT | 0.05 M H₂SO₄ | Stable redox behavior with distinct Ir(III)/Ir(IV) peaks, indicating good reversibility. | nih.gov |
| IrNi@IrOₓ | 0.1 M HClO₄ | Diminishing hydrogen adsorption peaks and emerging Ir(III)/Ir(IV) redox wave, confirming Ir oxide formation. | rsc.org |
| dtf-IrNiOs | Not specified | Largest electrochemical surface area compared to dtf-IrOs and bulk Ir, suggesting a more porous structure. | jecst.org |
| 4Ir1Ni@AC | 0.1 M NaOH | High durability observed over 15 hours of chronoamperometric study. | mdpi.comqu.edu.qa |
Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Kinetics
The charge transfer resistance is a particularly important parameter as it is inversely proportional to the rate of the electrochemical reaction. A smaller Rct value signifies faster charge transfer kinetics and, consequently, higher catalytic activity. researchgate.net Nyquist plots, which represent the imaginary part of impedance versus the real part, are commonly used to analyze EIS data. A smaller semicircle in a Nyquist plot generally corresponds to a lower charge transfer resistance. researchgate.net
For Ir-Ni electrocatalysts, EIS studies have been crucial in understanding the improved performance of bimetallic systems. For example, EIS analysis of 4Ir1Ni@AC showed a smaller arc radius under illumination, indicating efficient interfacial charge transfer and improved reaction dynamics. mdpi.com Similarly, for IrNi@NiFe-MOFs, a smaller semicircle in the Nyquist plot compared to its constituents suggested enhanced charge transfer capabilities. researchgate.net The data can be fitted to an equivalent electrical circuit model to extract quantitative values for the different impedance components. d-nb.inforesearchgate.net
The table below presents selected EIS findings for Ir-Ni based catalysts:
| Catalyst | Condition | Key EIS Finding | Reference |
|---|---|---|---|
| 4Ir1Ni@AC | Light on vs. Light off | Smaller arc radius under illumination, indicating lower interfacial layer resistance and efficient charge transfer. | mdpi.com |
| IrNi@NiFe-MOFs | OER in 1 M KOH | Smaller semicircle in Nyquist plot compared to individual components, indicating lower charge transfer resistance. | researchgate.net |
| IrNiCu HCSA | HER at -0.05 V vs. RHE | Lower charge transfer resistance compared to IrNi NA and IrCu NA. | researchgate.net |
| IrO₂ | OER | Exchange current density obtained from EIS agreed well with the Tafel slope method. | mdpi.com |
Linear Sweep Voltammetry (LSV) and Rotating Disk Electrode (RDE) Measurements for Catalytic Performance
To obtain intrinsic kinetic information, LSV is often coupled with a Rotating Disk Electrode (RDE) setup. d-nb.infobas.bg The RDE creates a well-defined hydrodynamic condition that ensures a constant and controlled flux of reactants to the electrode surface, minimizing mass transport limitations. d-nb.info This allows for the accurate determination of the kinetic current density, which reflects the intrinsic activity of the catalyst.
For Ir-Ni systems, LSV and RDE studies have consistently demonstrated the synergistic effects of combining iridium and nickel. For example, IrNi nanoflowers have shown excellent HER performance in acidic media, outperforming pure Ir nanoparticles. researchgate.net Similarly, Ir₂Ni/C clusters exhibited low overpotentials for both OER and HER in acidic electrolytes. rsc.org The rotation speed in RDE measurements can be varied to further analyze the reaction kinetics. bas.bg
Key performance data from LSV/RDE measurements of Ir-Ni catalysts are summarized below:
Tafel Slope Analysis
Tafel slope analysis is a critical tool derived from LSV data that provides insight into the reaction mechanism and kinetics of electrocatalytic processes like the HER and OER on Ir-Ni compounds. nih.gov The Tafel slope is obtained by plotting the overpotential (η) against the logarithm of the current density (log |j|). nih.gov In a specific potential region, this plot is linear, and its slope, the Tafel slope (b), is characteristic of the rate-determining step of the reaction mechanism. nih.govrsc.org
A lower Tafel slope value is generally indicative of a more active catalyst, as it signifies that a smaller increase in overpotential is needed to achieve a tenfold increase in the reaction rate. acs.orgnih.gov For the HER, for example, different rate-determining steps (Volmer, Heyrovsky, or Tafel steps) are associated with characteristic Tafel slope values (e.g., ~120, ~40, or ~30 mV dec⁻¹, respectively, under certain conditions). acs.org
In the context of Ir-Ni catalysts, Tafel analysis has been instrumental in elucidating the enhanced activity of the bimetallic compositions. For instance, Ir-activated Ni electrodes have shown a significant decrease in the Tafel slope for the HER compared to bare Ni, indicating a change in the reaction mechanism to a more favorable pathway. researchgate.net Similarly, studies on IrNi nanoflowers and other alloys have reported low Tafel slopes, corroborating their high catalytic activity observed in LSV measurements. researchgate.net
The following table highlights Tafel slope values for various Ir-Ni based electrocatalysts:
Future Research Directions and Challenges
Development of Next-Generation Iridium-Nickel Catalysts with Ultra-Low Iridium Loading
A primary obstacle to the widespread application of iridium-based catalysts is the scarcity and high cost of iridium. csic.essciencedaily.com Consequently, a major research thrust is the development of catalysts with drastically reduced iridium content without compromising activity and stability. xmu.edu.cn The United States Department of Energy has set a target for platinum-group-metal (PGM) loading of 0.125 mgPGM cm–2 within the next decade. acs.org
Current research focuses on strategies like dispersing iridium oxide on nanostructured supports and creating true alloys of iridium and nickel at the nanocrystal scale. hydrogen-expo.com For instance, a novel catalyst composed of a thin layer of iridium oxide on a nanostructured titanium dioxide support has shown comparable efficiency and stability to commercial catalysts but with a four-fold reduction in iridium loading. sciencedaily.com Another approach involves creating composite anodes with a high-activity commercial iridium oxide catalyst, which has demonstrated a 95% reduction in iridium loading while maintaining performance. acs.org Future efforts will likely explore further alloying with other metals and optimizing the deposition of iridium nanocrystals on various support materials to maximize the utilization of every iridium atom. hydrogen-expo.com
Table 1: Performance of Low Iridium Loading Catalysts
| Catalyst System | Iridium Loading (mgIr cm-2) | Performance Metric | Reference |
|---|---|---|---|
| Composite Anode | 0.10 | 18 A mgIr–1 at 1.8 V | acs.org |
| IrOx Nanoparticle/Nanofiber Hybrid | 0.2 | 1.86 A cm–2 at 1.8 V | acs.org |
| Nanoporous-Ir Nanosheets | 0.06 | Similar current density at 1.8 V | acs.org |
| HyPer WE 550 (Ir-Ni alloy) | ~0.3g/KW | Equivalent to IrO2 with lower degradation | hydrogen-expo.com |
| P2X Catalyst (IrOx/TiO2) | 4x lower than commercial | As efficient and stable as commercial | sciencedaily.com |
Advanced Understanding of Dynamic Structural Evolution under Operando Conditions
To design more effective catalysts, a deeper understanding of how their structure and composition change during a chemical reaction is crucial. acs.org Operando characterization techniques, which analyze the catalyst under actual operating conditions, are powerful tools for this purpose. researchgate.netacs.org These methods have revealed that the surface of iridium-based catalysts undergoes significant reconstruction during reactions like the oxygen evolution reaction (OER). researchgate.net
For example, studies on IrNi nanoparticles have shown that their surface composition evolves differently depending on the electrolyte: an iridium-skin framework forms in acidic conditions, while a nickel-rich surface layer develops in alkaline environments. acs.org This dynamic self-reconstruction is believed to be beneficial for catalytic activity. acs.org Techniques like operando X-ray absorption spectroscopy and X-ray total scattering have shown that the active phase of iridium oxide catalysts can be amorphous or disordered, and can even contract under OER conditions. nih.gov Future research will continue to leverage and refine these in situ and operando methods to gain a more detailed picture of the structure-activity relationship in real-time, which is essential for optimizing catalyst design. acs.orgresearchgate.net
Exploration of Novel Iridium-Nickel Compound Architectures for Emerging Applications
Moving beyond simple nanoparticles, researchers are exploring the synthesis of iridium-nickel compounds with novel and complex architectures to enhance their performance and unlock new applications. researchgate.net These architectures include hollow nanoframes, two-dimensional nanoframes, and core-shell structures. researchgate.netacs.org
For instance, self-supported hydrous iridium-nickel oxide two-dimensional nanoframes have demonstrated significantly higher OER mass activity compared to commercial iridium oxide. acs.org The synthesis of these intricate structures often involves using one metal as a template for the other. In one approach, nickel nanostructures are used as a template for the growth of iridium nanoparticles, followed by the etching of the nickel core to create a hollow nanoframe. researchgate.net This method not only creates a high-surface-area structure but also influences the formation of catalytically active hydroxide (B78521) species on the surface. researchgate.net The development of such shaped catalysts provides a pathway to control the morphology and surface chemistry, leading to improved catalytic performance. researchgate.net Future work will likely focus on designing even more sophisticated architectures and exploring their potential in a wider range of applications, including various catalytic reactions and magnetic materials. researchgate.net
Integration of Machine Learning and Artificial Intelligence in Iridium-Nickel Material Design
The design and discovery of new materials is a complex and time-consuming process. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process by predicting material properties and identifying promising new compositions. researchgate.netmpg.de These computational approaches can analyze vast datasets to uncover hidden patterns and relationships between a material's structure and its function. e3s-conferences.org
In the context of iridium-nickel compounds, ML and AI can be used to:
Predict catalytic activity: Develop models that can forecast the performance of a given Ir-Ni composition and structure, guiding experimental efforts towards the most promising candidates. e3s-conferences.org
Optimize alloy compositions: Identify novel alloy formulations with enhanced properties, such as improved corrosion resistance or catalytic efficiency. mpg.de
Automate data analysis: Process large datasets from experiments and simulations to extract valuable insights into material behavior. mpg.dee3s-conferences.org
Addressing Long-Term Stability and Durability in Applied Systems
For any catalyst to be commercially viable, it must exhibit high stability and durability over extended periods of operation. researchgate.netaip.org This is a significant challenge for iridium-based catalysts, especially in harsh acidic environments where they are prone to dissolution. csic.esaip.orgacs.org While alloying iridium with more stable metals like nickel can improve durability, a deep understanding of the degradation mechanisms is still needed. csic.esacs.org
Research in this area focuses on several key aspects:
Understanding Degradation: Investigating the mechanisms of catalyst dissolution and deactivation, such as the formation of passivating layers and changes in crystal structure. aip.org
Developing Stable Materials: Designing catalysts with inherent stability, for example, by creating pseudo-amorphous structures with locally ordered domains that resist degradation. researchgate.net
Accelerated Stress Tests: Employing rigorous testing protocols that simulate long-term operation to accurately assess the durability of new catalyst materials. researchgate.net
Support Interactions: Utilizing strong interactions between the catalyst and its support material to enhance stability. csic.es
For example, it has been shown that the stability of IrNiOx/ATO catalysts depends on the Ir:Ni ratio, with a homogenous dispersion of iridium oxide on the surface of a β-Ni(OH)2 phase preventing nickel dissolution. csic.es Conversely, the formation of an insulating layer between the catalyst and the substrate can lead to performance degradation. aip.org Future work will need to continue to focus on balancing the trade-off between activity and stability to develop catalysts that can withstand the rigors of industrial applications. aip.orgacs.org
Elucidating Fundamental Quantum Phenomena at Iridium-Nickel Interfaces
At the nanoscale, the interactions between iridium and nickel atoms are governed by quantum mechanics. europa.eu Understanding these fundamental quantum phenomena is crucial for explaining and ultimately controlling the unique properties of iridium-nickel compounds. elettra.eucore.ac.uk The interface between iridium and nickel is of particular interest, as it is where the electronic structures of the two elements interact, leading to emergent properties. core.ac.uk
Future research in this area will likely involve a combination of advanced theoretical modeling and sophisticated experimental techniques. Density functional theory (DFT) calculations can be used to model the electronic structure of Ir-Ni interfaces and predict how they will influence catalytic reactions. acs.org For instance, DFT has been used to show that nickel substitution on an IrO₂ surface can lower the activation energy for key steps in the oxygen evolution reaction. acs.org
Experimentally, techniques that can probe the electronic and magnetic properties at the atomic scale will be essential. ufrgs.br The goal is to develop a comprehensive understanding of phenomena such as electron transfer, covalent bonding, and spin interactions at the Ir-Ni interface. researchgate.net This fundamental knowledge will not only advance our understanding of quantum mechanics in materials but also provide a roadmap for designing novel iridium-nickel materials with tailored quantum properties for applications in catalysis, electronics, and spintronics. europa.euelettra.eu
Q & A
Q. What are the primary challenges in synthesizing iridium-nickel complexes, and how can researchers address them methodologically?
Challenges include incompatible reaction pathways (e.g., iridium’s preference for high oxidation states vs. nickel’s redox flexibility) and instability of intermediates. Methodological solutions:
- Use ligand systems tailored to stabilize both metals (e.g., cyanide-based ligands for charge balance).
- Optimize solvent polarity and temperature gradients to control nucleation rates .
- Validate purity via elemental analysis (ICP-OES) and cross-reference with spectroscopic data (FTIR, NMR) to confirm stoichiometry .
Q. Which characterization techniques are most effective for analyzing iridium-nickel alloys, and what experimental parameters should be optimized?
- X-ray Photoelectron Spectroscopy (XPS): Optimize beam energy (< 1.5 keV) to resolve overlapping Ir 4f and Ni 2p peaks. Calibrate using reference standards (e.g., pure Ir and Ni foils) .
- Transmission Electron Microscopy (TEM): Use aberration-corrected TEM with EDS mapping to distinguish atomic-scale segregation. Minimize beam damage via low-dose imaging protocols .
- X-ray Diffraction (XRD): Employ Rietveld refinement for phase quantification, especially for mixed cubic/hexagonal structures .
Q. How can researchers design experiments to evaluate the catalytic synergy between iridium and nickel in alloy systems?
- Activity Tests: Use rotating disk electrode (RDE) setups with controlled potential sweeps (0.1–1.5 V vs. RHE) to measure oxygen evolution reaction (OER) activity. Normalize results to electrochemically active surface area (ECSA) .
- Stability Protocols: Perform chronopotentiometry at 10 mA/cm² for 24+ hours, coupled with post-test TEM to assess surface restructuring .
- Computational Pre-screening: Apply density functional theory (DFT) to predict binding energies of intermediates (e.g., *OH, *O) on Ir-Ni surfaces before experimental validation .
Advanced Research Questions
Q. What experimental strategies mitigate inconsistencies in reported thermodynamic stability data for iridium-nickel intermetallics?
- Controlled Atmosphere Synthesis: Use gloveboxes (O₂/H₂O < 0.1 ppm) to prevent oxide formation during high-temperature annealing (800–1200°C) .
- Differential Scanning Calorimetry (DSC): Perform multiple heating/cooling cycles (5–10°C/min) to identify metastable phases. Cross-validate with in-situ XRD .
- Error Analysis: Quantify uncertainties in calorimetric measurements (e.g., ±2 kJ/mol) and report confidence intervals in phase diagrams .
Q. How should researchers resolve discrepancies in reported catalytic activities of iridium-nickel systems across studies?
- Standardize Testing Conditions: Adopt unified metrics (e.g., turnover frequency at 300 mV overpotential) and electrolyte compositions (1.0 M KOH, 25°C) .
- Surface Sensitivity Adjustments: Account for differences in XPS probing depths (2–10 nm) and their impact on surface vs. bulk composition interpretations .
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to compare datasets from 10+ independent studies, highlighting outliers due to synthesis variables (e.g., precursor purity) .
Q. What methodologies enable in-situ characterization of iridium-nickel interfaces during electrocatalytic reactions?
- Operando XAFS: Perform X-ray absorption fine structure spectroscopy at synchrotron facilities to track Ir/Ni coordination changes under applied potentials .
- Electrochemical Quartz Crystal Microbalance (EQCM): Monitor mass changes during cycling to detect dissolution/redeposition events .
- Raman Spectroscopy: Use Au-coated substrates to enhance signal-to-noise ratios for detecting surface-bound intermediates (e.g., Ni-O-OH) .
Q. How can computational models be integrated with experimental data to predict iridium-nickel phase behavior under extreme conditions?
- Machine Learning (ML) Workflows: Train models on existing phase diagrams (e.g., ASM Alloy Database) to extrapolate high-pressure/high-temperature behavior .
- Ab Initio Molecular Dynamics (AIMD): Simulate diffusion kinetics at 1500–2000 K to identify dominant migration pathways for Ir/Ni atoms .
- Validation via Neutron Diffraction: Compare simulated lattice parameters with experimental data from spallation sources (e.g., SNS, Oak Ridge) .
Cross-Disciplinary and Collaborative Approaches
Q. What collaborative frameworks enhance reproducibility in iridium-nickel research across institutions?
- Shared Protocols: Establish open-access repositories (e.g., Zenodo) for detailed synthesis steps, including raw data (e.g., TEM micrographs, voltammograms) .
- Inter-Lab Round-Robin Trials: Distribute identical precursor batches to 5+ labs for independent activity/stability testing, followed by joint data interpretation .
- Ethical Citation Practices: Prioritize primary literature over reviews when referencing synthesis methods to avoid perpetuating errors .
Q. How can researchers balance material discovery goals with ethical considerations in iridium-nickel studies?
- Lifecycle Analysis (LCA): Quantify environmental impacts of Ir mining (e.g., energy-intensive extraction) and propose nickel-rich alternatives for scalable applications .
- Conflict Mineral Audits: Source iridium from certified suppliers (e.g., LBMA-approved) to avoid funding armed conflicts .
- Open-Source Data Sharing: Publish negative results (e.g., failed syntheses) to reduce redundant efforts and guide sustainable research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
